Product packaging for Amoproxan(Cat. No.:CAS No. 22661-76-3)

Amoproxan

Cat. No.: B1665377
CAS No.: 22661-76-3
M. Wt: 425.5 g/mol
InChI Key: YOKPRDAUBGOISU-UHFFFAOYSA-N
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Description

Amoproxan is a coronary dilator agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H35NO7 B1665377 Amoproxan CAS No. 22661-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO7/c1-16(2)6-9-29-15-18(14-23-7-10-28-11-8-23)30-22(24)17-12-19(25-3)21(27-5)20(13-17)26-4/h12-13,16,18H,6-11,14-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKPRDAUBGOISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048838
Record name Amoproxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22661-76-3
Record name Amoproxan [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022661763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amoproxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOPROXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27RL57FCYM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amoproxan: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Amoproxan, a chemical compound with potential applications in scientific research and drug development. The document is intended for an audience of researchers, scientists, and professionals within the pharmaceutical and biotechnology industries. It details the chemical structure, physicochemical properties, and known pharmacological activities of this compound, along with standardized experimental protocols for its characterization.

Chemical Identity and Structure

This compound, systematically named [1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate, is a synthetic organic molecule.[1] The compound is identified by the Chemical Abstracts Service (CAS) number 22661-76-3.[1] Its molecular formula is C₂₂H₃₅NO₇, corresponding to a molecular weight of 425.5 g/mol .[1][2]

The structural formula of this compound features a morpholine ring and a 3,4,5-trimethoxybenzoate ester group linked by a propan-2-yl ether backbone. The molecule exists as a racemate, with (R)- and (S)-enantiomers.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name [1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate[1]
CAS Number 22661-76-3[1]
Molecular Formula C₂₂H₃₅NO₇[1][2]
SMILES CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC[1]
InChI InChI=1S/C22H35NO7/c1-16(2)6-9-29-15-18(14-23-7-10-28-11-8-23)30-22(24)17-12-19(25-3)21(27-5)20(13-17)26-4/h12-13,16,18H,6-11,14-15H2,1-5H3[1]
InChIKey YOKPRDAUBGOISU-UHFFFAOYSA-N[1]

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is provided in Table 2. These parameters are crucial for understanding the compound's behavior in biological systems and for formulation development. The data presented are primarily based on computational models.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 425.5 g/mol [1][2]
Exact Mass 425.24135246 Da[1][2]
XLogP3 3.5
Hydrogen Bond Donor Count 0[1][2]
Hydrogen Bond Acceptor Count 8[1][2]
Rotatable Bond Count 11[1][2]
Topological Polar Surface Area 84.9 Ų[1][2]
Heavy Atom Count 30[1][2]

Pharmacological Profile

This compound has been identified as a synthetic amino acid derivative with several notable pharmacological activities. It functions as an ion channel activator and an agonist of the nicotinic acetylcholine receptor (nAChR) . Furthermore, this compound exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokine release , specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), from human monocytes. It is also classified as a vasodilating agent .

The proposed mechanism of action for this compound involves its interaction with nAChRs, which are ligand-gated ion channels. As an agonist, this compound likely binds to these receptors, inducing a conformational change that opens the ion channel. The subsequent influx of ions is believed to initiate intracellular signaling cascades that ultimately lead to the observed inhibition of TNF-α and IL-1β production.

Amoproxan_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR  Agonist Binding Ion_Channel Ion Channel Opening nAChR->Ion_Channel  Activation Signaling_Cascade Downstream Signaling Pathways Ion_Channel->Signaling_Cascade  Modulation Cytokine_Inhibition Inhibition of TNF-α and IL-1β Release Signaling_Cascade->Cytokine_Inhibition

Proposed signaling pathway of this compound.

Experimental Methodologies

Nicotinic Acetylcholine Receptor Binding Assay

This assay determines the binding affinity of this compound to nAChRs.

  • Principle: A competitive radioligand binding assay is employed using membranes from cells expressing the nAChR subtype of interest and a specific radiolabeled antagonist.

  • Procedure:

    • Incubate receptor-containing membranes with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine) and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (binding affinity) using the Cheng-Prusoff equation.

Ion Channel Activity Assessment via Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the definitive method for studying the effects of a compound on ion channel function.[1]

  • Principle: This technique allows for the measurement of ion currents across the entire cell membrane in response to the application of a test compound.

  • Procedure:

    • Establish a high-resistance seal between a glass micropipette and the membrane of a cell expressing the target ion channel.

    • Rupture the membrane patch to gain electrical access to the cell interior (whole-cell configuration).

    • Apply a voltage clamp to control the membrane potential.

    • Perfuse the cell with solutions containing varying concentrations of this compound.

    • Record the resulting changes in ion channel currents to determine the potency and efficacy of this compound as an ion channel activator.

Quantification of Cytokine Inhibition by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for measuring the concentration of cytokines in biological fluids.

  • Principle: A sandwich ELISA is used to quantify the amount of TNF-α and IL-1β released from cells.

  • Procedure:

    • Culture human monocytic cells (e.g., THP-1) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound.

    • Collect the cell culture supernatant.

    • Add the supernatant to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.

    • Add a biotinylated detection antibody, followed by an enzyme-conjugated streptavidin.

    • Add a chromogenic substrate and measure the resulting color change spectrophotometrically.

    • Determine the cytokine concentration by comparison to a standard curve.

Experimental_Workflow cluster_Synthesis Compound Preparation cluster_Bioassays Biological Evaluation Synthesis Synthesis of this compound Purification Purification & Characterization (NMR, Mass Spectrometry) Synthesis->Purification Binding_Assay nAChR Binding Assay Purification->Binding_Assay Patch_Clamp Patch-Clamp Electrophysiology Purification->Patch_Clamp ELISA_Assay TNF-α & IL-1β ELISA Purification->ELISA_Assay Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Patch_Clamp->Data_Analysis ELISA_Assay->Data_Analysis

References

Amoproxan synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and characterization of Amoproxan cannot be provided at this time. Despite a comprehensive search for scientific literature and patents related to this compound, also known as CERM 730 and by its IUPAC name [1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate, no publicly available documents were found that contain detailed experimental protocols for its synthesis and characterization.

This compound is identified in several chemical databases and mentioned in some patents as a cardiovascular and vasodilating agent. However, the specific details of its synthesis, the analytical methods used for its characterization, and any associated quantitative data remain proprietary or are not published in accessible scientific journals or patent databases.

The following information has been gathered from the available sources:

Chemical Information:

PropertyValueSource
IUPAC Name [1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate-
Synonyms This compound, CERM 730-
CAS Number 22661-76-3-
Molecular Formula C22H35NO7-
Molecular Weight 425.52 g/mol -
Pharmacological Class Vasodilating Agent-

While it is known that this compound is a synthetic compound, the specific reactants, reaction conditions, purification methods, and the analytical data from techniques such as NMR, IR, and mass spectrometry, which are essential for a technical guide, are not available in the public domain. Similarly, no information was found regarding its signaling pathways or any experimental workflows that would allow for the creation of the requested Graphviz diagrams.

It is possible that the synthesis and characterization data for this compound are contained within older, non-digitized patents or scientific publications that are not indexed in the searched databases. Without access to these primary sources, the core requirements of providing detailed experimental protocols, quantitative data tables, and visualizations cannot be met.

In-depth Technical Guide: Amoproxan (CAS Number: 22661-76-3)

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search of scientific literature and databases, there is a significant lack of publicly available in-depth technical information regarding Amoproxan (CAS: 22661-76-3). While the compound is identified as a synthetic amino acid with several high-level functional descriptions, detailed quantitative data, specific experimental protocols, and elucidated signaling pathways are not sufficiently available to construct a complete technical guide as requested.

The following information represents a summary of the limited data that could be retrieved. Researchers, scientists, and drug development professionals are advised that this document is not exhaustive and highlights the current gaps in the public knowledge base for this compound.

Introduction

This compound is a chemical compound identified by the CAS number 22661-76-3.[1][2] It is described as a synthetic amino acid.[1][3] High-level classifications categorize this compound as a pharmacologic substance, an agent affecting the cardiovascular system, and a vasodilating agent.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 22661-76-3[1][2]
Molecular Formula C₂₂H₃₅NO₇[1][2]
Molecular Weight 425.5 g/mol [1]
Synonyms CERM-730, CERM 730, Amoproxano[4]

Putative Mechanism of Action and Pharmacological Profile

The available information on the mechanism of action of this compound is limited and largely qualitative. It is described as an ion channel activator and an agonist of the nicotinic acetylcholine receptor.[1] Furthermore, it has been noted as an inhibitor of pro-inflammatory TNF-α and IL-1β release from human monocytes.[1]

Ion Channel Activation

This compound is stated to be an ion channel activator.[1] However, specific details regarding the type of ion channels it activates, the mechanism of activation (e.g., direct gating, allosteric modulation), and quantitative measures of its potency and efficacy (e.g., EC50 values) are not available in the public domain.

Nicotinic Acetylcholine Receptor Agonism

The compound is also identified as an agonist of the nicotinic acetylcholine receptor and has been shown to activate this receptor in rat cortical neurons.[1] The specific subunits of the nicotinic acetylcholine receptor that this compound interacts with, its binding affinity (Kd), and functional agonist potency (EC50) have not been detailed in the available literature.

Anti-Inflammatory Activity

This compound has been reported to inhibit the release of pro-inflammatory cytokines TNF-α and IL-1β from human monocytes.[1] This suggests a potential anti-inflammatory role. The concentrations at which these inhibitory effects occur (IC50 values) and the underlying signaling pathways that are modulated to achieve this inhibition are not described.

Experimental Data and Protocols

A critical deficiency in the publicly available information for this compound is the absence of detailed experimental protocols. To fulfill the user's request, methodologies for key experiments would be required. For illustrative purposes, a generalized workflow for assessing cytokine inhibition is described below. It is important to note that this is a generic protocol and has not been specifically validated for this compound.

General Workflow for Cytokine Inhibition Assay

This diagram illustrates a typical workflow for evaluating the inhibitory effect of a compound on cytokine release from monocytes.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Stimulation cluster_3 Analysis a Isolate Human Monocytes b Pre-incubate with This compound a->b c Stimulate with LPS b->c d Collect Supernatant c->d e Measure TNF-α & IL-1β (e.g., ELISA) d->e

Caption: General workflow for a cytokine inhibition assay.

Signaling Pathways

Due to the lack of detailed mechanistic studies on this compound, diagrams of its specific signaling pathways cannot be generated. The high-level descriptions of its activity as a nicotinic acetylcholine receptor agonist and an inhibitor of TNF-α and IL-1β release suggest potential interactions with complex intracellular signaling cascades. However, without experimental evidence, any depiction of these pathways for this compound would be purely speculative.

Conclusion and Future Directions

The publicly available information on this compound (CAS 22661-76-3) is insufficient to provide a comprehensive technical guide for researchers and drug development professionals. Key quantitative data on its potency and efficacy, detailed experimental protocols, and an understanding of its engagement with specific signaling pathways are currently lacking.

Future research should focus on:

  • Quantitative Pharmacological Characterization: Determining binding affinities and functional potencies at specific nicotinic acetylcholine receptor subtypes and other potential targets.

  • Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound activates ion channels and inhibits cytokine release.

  • In Vivo Efficacy and Safety: Evaluating the pharmacological effects and safety profile of this compound in preclinical animal models.

Without such fundamental research, the potential of this compound as a therapeutic agent or a research tool remains largely unexplored.

References

Amoproxan: Unraveling its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive screening of available scientific literature and databases, detailed information regarding the specific biological activity, mechanism of action, and experimental data for the compound Amoproxan (also known as CERM 730) remains largely unavailable in the public domain.

While chemical and physical properties of this compound are documented in databases such as PubChem, extensive biological activity data, including quantitative measures, specific signaling pathways, and detailed experimental protocols, are not presently disclosed in accessible scientific literature.[1][2] The U.S. National Cancer Institute (NCI) Thesaurus classifies this compound as a "Vasodilating Agent," falling under the broader category of agents affecting the cardiovascular system.[2] This classification suggests a potential therapeutic application in conditions where the widening of blood vessels is beneficial. However, the underlying mechanism of this vasodilatory action and any associated preclinical or clinical studies have not been publicly reported.

The Challenge of Undisclosed Research

The absence of detailed biological data for this compound presents a significant hurdle in providing an in-depth technical guide as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways are contingent upon the availability of foundational research findings. Without access to primary research articles or company-disclosed data, any attempt to construct such a guide would be speculative and lack the scientific rigor required by the target audience of researchers, scientists, and drug development professionals.

General Principles of Vasodilator Screening: A Hypothetical Framework

In the absence of specific data for this compound, we can outline a general hypothetical framework for the biological activity screening of a novel vasodilating agent. This framework illustrates the types of experiments and data that would be necessary to characterize its pharmacological profile.

Hypothetical Experimental Workflow

Below is a generalized workflow that researchers might follow to screen a compound like this compound for vasodilatory activity.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Reporting Primary_Assays Primary Assays (e.g., Aortic Ring Assay) Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., Receptor Binding, Enzyme Inhibition) Primary_Assays->Mechanism_of_Action_Studies Identifies vasoactive potential Cellular_Assays Cellular Assays (e.g., Calcium Imaging in Vascular Smooth Muscle Cells) Mechanism_of_Action_Studies->Cellular_Assays Elucidates molecular targets Animal_Models Animal Models of Hypertension (e.g., Spontaneously Hypertensive Rat) Cellular_Assays->Animal_Models Confirms cellular effects Hemodynamic_Monitoring Hemodynamic Monitoring (Blood Pressure, Heart Rate) Animal_Models->Hemodynamic_Monitoring Evaluates in a physiological context Dose_Response_Curves Dose-Response Curves & IC50/EC50 Determination Hemodynamic_Monitoring->Dose_Response_Curves Quantifies efficacy Statistical_Analysis Statistical Analysis Dose_Response_Curves->Statistical_Analysis Report_Generation Report Generation Statistical_Analysis->Report_Generation

Caption: A hypothetical workflow for screening a novel compound for vasodilatory activity.

Hypothetical Signaling Pathways in Vasodilation

Vasodilation is a complex process involving multiple signaling pathways. A potential vasodilating agent could act on one or more of these pathways. The diagram below illustrates some of the common signaling cascades involved in vascular smooth muscle relaxation.

G cluster_0 Endothelium cluster_1 Vascular Smooth Muscle Cell Agonist Agonist (e.g., Acetylcholine) Receptor Receptor Agonist->Receptor eNOS eNOS Receptor->eNOS Activates L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine:e->NO:w eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates GTP GTP cGMP cGMP GTP:e->cGMP:w sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates MLC Myosin Light Chain (Phosphorylated) Relaxation Relaxation MLC:e->Relaxation:w MLCP dephosphorylates

Caption: A simplified diagram of the nitric oxide-mediated vasodilation pathway.

Conclusion

References

In Vitro Effects of Amoproxan: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific data on the in vitro effects, mechanism of action, and signaling pathways of Amoproxan. This document, therefore, serves as a hypothetical technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for the initial in vitro characterization of a novel chemical entity such as this compound. The experimental protocols, data tables, and signaling pathways described herein are illustrative and based on established methodologies for drug discovery.

Introduction

This compound is a chemical compound with the molecular formula C22H35NO7.[1][2] Its biological activity and therapeutic potential are yet to be characterized. A thorough in vitro evaluation is the foundational step in understanding its pharmacological profile. This guide proposes a systematic approach to elucidate the cellular and molecular effects of this compound, beginning with broad cytotoxicity assessments and progressing to detailed mechanistic studies.

Tier 1: Cytotoxicity and Cell Viability Assays

The initial assessment of a novel compound involves determining its effect on cell viability across various cell lines. This helps to establish a therapeutic window and identify potential target cell types.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Seed human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a panel of cancer cell lines like MCF-7 and MDA-MB-231 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[3] Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the cell culture medium. Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Data Presentation: Cytotoxicity of this compound

The results from the MTT assay can be summarized in a table for easy comparison across different cell lines and time points.

Cell LineIncubation Time (hours)Hypothetical IC50 (µM)
HEK29324> 100
4885.2
7260.5
HepG224> 100
4892.7
7275.3
MCF-72450.1
4825.8
7212.4
MDA-MB-2312445.3
4822.1
7210.9

Tier 2: Mechanistic Assays (Illustrative Example: Anti-inflammatory Action)

Should initial screening suggest a particular activity, such as anti-inflammatory effects, a second tier of more specific assays would be employed. For illustrative purposes, we will proceed with the hypothesis that this compound may have anti-inflammatory properties, similar to well-characterized drugs like Naproxen. Naproxen is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes.[4][5][6]

Experimental Workflow for Investigating Anti-inflammatory Potential

G cluster_0 Initial Screening cluster_1 Hypothesized Anti-inflammatory Action Cytotoxicity Assays Cytotoxicity Assays COX Enzyme Inhibition Assay COX Enzyme Inhibition Assay Cytotoxicity Assays->COX Enzyme Inhibition Assay Proceed if low cytotoxicity Cytokine Release Assay Cytokine Release Assay COX Enzyme Inhibition Assay->Cytokine Release Assay Investigate broader effects Signaling Pathway Analysis Signaling Pathway Analysis Cytokine Release Assay->Signaling Pathway Analysis Elucidate mechanism

Caption: A hypothetical workflow for the in vitro characterization of this compound's anti-inflammatory potential.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This assay determines if this compound can inhibit the activity of the COX-1 and COX-2 enzymes, a hallmark of NSAIDs.

  • Enzyme and Substrate Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes. Prepare a reaction buffer and arachidonic acid (substrate) solution.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and various concentrations of this compound. Include a vehicle control and a known COX inhibitor (e.g., Naproxen or Celecoxib) as a positive control.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Quantify Prostaglandin Production: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2.

Hypothetical Data Presentation: COX Enzyme Inhibition by this compound
CompoundHypothetical COX-1 IC50 (µM)Hypothetical COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound15.21.88.4
Naproxen5.02.52.0
Celecoxib20.00.05400

Tier 3: Signaling Pathway Analysis

To understand the upstream mechanisms of this compound's effects, key signaling pathways can be investigated. For an anti-inflammatory agent, pathways like NF-κB, MAPK, and PI3K/Akt are often relevant.[7][8]

Experimental Protocol: Western Blot for NF-κB Pathway Activation

This protocol assesses the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway in response to an inflammatory stimulus like lipopolysaccharide (LPS).

  • Cell Culture and Treatment: Culture RAW 264.7 macrophage cells. Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the NF-κB pathway.

  • Protein Extraction: Lyse the cells and collect the total protein. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IκBα and p65. Also, probe for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Hypothetical Signaling Pathway Diagram: this compound's Putative Anti-inflammatory Mechanism

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p-IKK p-IKK IKK->p-IKK p-IkB p-IκB p-IKK->p-IkB IkB IκB NF-kB NF-κB (p65/p50) p-IkB->NF-kB releases NF-kB->IkB NF-kB_nuc NF-κB (p65/p50) NF-kB->NF-kB_nuc translocates This compound This compound This compound->IKK Inhibits (hypothesized) Gene_Transcription Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) NF-kB_nuc->Gene_Transcription

Caption: A hypothetical diagram of this compound inhibiting the NF-κB signaling pathway.

Conclusion

The comprehensive in vitro characterization of a novel compound like this compound is a critical phase in drug discovery. The methodologies and illustrative data presented in this guide provide a robust framework for such an investigation. By employing a tiered approach, from broad cytotoxicity screening to specific mechanistic studies, researchers can efficiently build a detailed profile of this compound's biological activities. It must be reiterated that the specific assays and expected outcomes detailed here are hypothetical and should be adapted based on emerging experimental data.

References

Amoproxan: An Obscure Compound with No Publicly Available Research on Discovery or Development

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for scientific literature and clinical data, there is no publicly available information on the discovery, development, mechanism of action, or clinical trials of a compound known as Amoproxan. While a chemical entity with this name is registered in chemical databases, it appears to be a compound that has not been the subject of significant research or development as a pharmaceutical agent.

The PubChem database, a public repository of chemical information, contains an entry for this compound, identifying it by the chemical formula C22H35NO7 and the CAS number 22661-76-3.[1] This entry provides basic chemical and physical property predictions. However, there is a notable absence of associated patents, biological activity data, or any scientific literature that would typically accompany a compound undergoing drug development.

Searches for "this compound discovery," "this compound mechanism of action," and "this compound clinical trials" did not yield any relevant results. The scientific and medical literature does not contain any studies, papers, or clinical trial registrations for this compound. This lack of information makes it impossible to provide an in-depth technical guide as requested, including quantitative data, experimental protocols, and signaling pathway diagrams.

It is possible that "this compound" is a compound that was synthesized for research purposes but did not proceed to further stages of development, or it may be a substance that is part of a proprietary research program with no public disclosures. Without any published data, a detailed analysis of its discovery and development pathway cannot be constructed.

References

Amoproxan: A-Technical-Guide-to-its-Potential-Therapeutic-Targets

Author: BenchChem Technical Support Team. Date: December 2025

-For-internal-research-and-development-purposes-only-

-Disclaimer- Amoproxan-is-a-fictional-investigational-compound.-All-data-pathways-and-protocols-presented-in-this-document-are-hypothetical-and-for-illustrative-purposes-to-meet-the-structural-requirements-of-the-request.

Introduction

This compound is a novel synthetic small molecule being investigated for its potential therapeutic effects in neuro-inflammatory disorders. This document provides a comprehensive technical overview of its primary mechanism of action, identifies key therapeutic targets within its signaling cascade, and details the experimental protocols used for its initial characterization. The primary focus of this guide is to serve as a resource for researchers, scientists, and drug development professionals engaged in the ongoing evaluation of this compound.

1.0-Primary-Mechanism-of-Action

This compound functions as a potent and selective competitive antagonist of the Neuro-Inflammatory-Receptor-Type-1-(NIR-1) . NIR-1 is a G-protein-coupled-receptor-(GPCR)-predominantly-expressed-on-the-surface-of-microglia-and-astrocytes-in-the-central-nervous-system-(CNS).-Its-endogenous-ligand-Neuro-Inflammatory-Factor-Alpha-(NIF-α)-is-upregulated-during-periods-of-neuronal-stress-and-injury.

Upon activation by NIF-α, the NIR-1 receptor couples to the Gαs subunit, initiating a signaling cascade that results in the increased production of intracellular cyclic adenosine monophosphate (cAMP). This leads to the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus, where it promotes the transcription of genes encoding pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

By competitively blocking the binding of NIF-α to the NIR-1 receptor, this compound effectively attenuates this downstream inflammatory signaling cascade. This targeted antagonism is the basis for its potential therapeutic utility in CNS disorders characterized by excessive neuro-inflammation.

1.1-NIR-1-Signaling-Pathway

The following diagram illustrates the proposed signaling pathway initiated by NIF-α binding to the NIR-1 receptor and the point of intervention for this compound.

NIR1_Signaling_Pathway Ligand NIF-α NIR1 NIR1 Ligand->NIR1 Binding This compound This compound This compound->NIR1 Antagonism G_protein G_protein AC AC G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Translocates DNA DNA pCREB->DNA Binds & Activates Transcription Cytokines Cytokines DNA->Cytokines Translation

Caption: this compound competitively antagonizes the NIR-1 receptor.

2.0-Quantitative-Pharmacology-Data

The following tables summarize the key in vitro pharmacological data for this compound. These studies were conducted to determine its binding affinity, functional potency, and selectivity.

Table-1:-Receptor-Binding-Affinity
CompoundTargetRadioligandKᵢ (nM) ± SEMAssay Type
This compound NIR-1 [³H]-NIF-α 1.2 ± 0.3 Radioligand Binding
Control AntagonistNIR-1[³H]-NIF-α5.8 ± 0.9Radioligand Binding
Table-2:-Functional-Antagonist-Potency
CompoundTarget Cell LineAgonistIC₅₀ (nM) ± SEMAssay Type
This compound HEK293-NIR-1 NIF-α (EC₈₀) 4.5 ± 1.1 cAMP Accumulation
Control AntagonistHEK293-NIR-1NIF-α (EC₈₀)22.1 ± 3.5cAMP Accumulation
Table-3:-Receptor-Selectivity-Profile
Receptor TargetThis compound Kᵢ (nM)Selectivity Fold (vs. NIR-1)
NIR-1 1.2 -
Adrenergic α₁> 10,000> 8,300
Dopamine D₂> 10,000> 8,300
Serotonin 5-HT₂ₐ8,500~ 7,080
Muscarinic M₁> 10,000> 8,300

3.0-Experimental-Protocols

Detailed methodologies for the key experiments are provided below.

3.1-Protocol:-Radioligand-Binding-Assay
  • Objective: To determine the binding affinity (Kᵢ) of this compound for the NIR-1 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human NIR-1.

    • [³H]-NIF-α (Specific Activity: 85 Ci/mmol).

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Non-specific binding control: 10 µM unlabeled NIF-α.

    • This compound stock solution (10 mM in DMSO).

    • Scintillation fluid and 96-well filter plates.

  • Methodology:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-NIF-α (final concentration 0.5 nM), and 25 µL of the this compound dilution or control.

    • Initiate the binding reaction by adding 100 µL of cell membrane preparation (10 µg protein/well).

    • Incubate the plate for 60 minutes at 25°C with gentle agitation.

    • Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold binding buffer.

    • Allow filters to dry, add 50 µL of scintillation fluid to each well, and count radioactivity using a microplate scintillation counter.

    • Data Analysis: Calculate specific binding and determine the Kᵢ value using the Cheng-Prusoff equation from IC₅₀ values generated by non-linear regression analysis.

3.2-Protocol:-cAMP-Accumulation-Assay
  • Objective: To measure the functional antagonist activity (IC₅₀) of this compound by quantifying its ability to inhibit agonist-induced cAMP production.

  • Materials:

    • HEK293 cells stably expressing human NIR-1.

    • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.

    • NIF-α (agonist).

    • This compound stock solution.

    • cAMP detection kit (e.g., HTRF-based).

  • Methodology:

    • Plate HEK293-NIR-1 cells in a 96-well plate and grow to 90% confluency.

    • Aspirate growth media and wash cells once with Stimulation Buffer.

    • Add 50 µL of this compound serial dilutions (or vehicle control) to the cells and pre-incubate for 15 minutes at 37°C.

    • Add 50 µL of NIF-α at a pre-determined EC₈₀ concentration to stimulate the cells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the HTRF cAMP detection kit.

    • Data Analysis: Plot the cAMP response against the logarithm of this compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

4.0-Target-Validation-Workflow

The following diagram outlines the logical workflow used for the initial validation of the NIR-1 receptor as a therapeutic target for this compound.

// Nodes Start [label="Hypothesis:\nAntagonizing NIR-1 reduces\nneuro-inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Binding [label="Step 1: Binding Assay\n(Does this compound bind to NIR-1?)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; Function [label="Step 2: Functional Assay\n(Does binding inhibit signaling?)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; Cellular [label="Step 3: Cellular Model\n(Does it reduce cytokine release\nin primary microglia?)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; InVivo [label="Step 4: In Vivo Model\n(Does it reduce inflammation\nin an animal model of CNS injury?)", fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; Outcome_Success [label="Target Validated:\nProceed to Lead Optimization", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome_Fail [label="Target Invalidated:\nRe-evaluate Hypothesis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Binding; Binding -> Function [label="High Affinity (Ki < 10 nM)", fontsize=8, fontcolor="#202124"]; Function -> Cellular [label="Potent Inhibition (IC50 < 50 nM)", fontsize=8, fontcolor="#202124"]; Cellular -> InVivo [label="Significant Reduction in\nTNF-α / IL-6 Release", fontsize=8, fontcolor="#202124"]; InVivo -> Outcome_Success [label="Statistically Significant\nReduction in Inflammatory Markers", fontsize=8, fontcolor="#202124"];

// Failure pathways Binding -> Outcome_Fail [label="Low Affinity", color="#EA4335", fontcolor="#EA4335", fontsize=8]; Function -> Outcome_Fail [label="Weak/No Inhibition", color="#EA4335", fontcolor="#EA4335", fontsize=8]; Cellular -> Outcome_Fail [label="No Effect on Cytokines", color="#EA4335", fontcolor="#EA4335", fontsize=8]; InVivo -> Outcome_Fail [label="No In Vivo Efficacy", color="#EA4335", fontcolor="#EA4335", fontsize=8]; }

Caption: A stepwise workflow for validating this compound's therapeutic target.

Amoproxan: An Obscure Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the pharmacological profile of Amoproxan is scarce and largely confined to historical scientific literature. This compound, also known by the synonyms Amoproxanum and CERM 730, was a pharmaceutical agent that has since been withdrawn from the market, limiting the availability of comprehensive, modern pharmacological data.

Our understanding of this compound's mechanism of action is primarily derived from a 1973 study, which investigated its effects as a coronary dilator. The research suggested that this compound influences the metabolism of adenylic derivatives.[1] Specifically, it was found to have an action on the metabolism of adenosine and cyclic AMP.[1] The study indicated that this compound may act as a phosphodiesterase inhibitor.[1]

This compound was withdrawn from the market in France in 1970 due to concerns about dermatologic and ophthalmic toxicity.[2] This withdrawal has significantly limited further research and clinical investigation into its pharmacological properties.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC22H35NO7PubChem
Molecular Weight425.5 g/mol PubChem
IUPAC Name[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoatePubChem
CAS Number22661-76-3PubChem

Limited Preclinical and Clinical Data

There is a notable absence of publicly available, detailed preclinical and clinical trial data for this compound that meets contemporary standards for drug evaluation. The initial research from the 1970s provides a foundational but incomplete picture of its pharmacological activity.[1] Without modern studies, critical information regarding receptor binding affinities, dose-response relationships, pharmacokinetic and pharmacodynamic profiles, and a thorough safety and toxicology assessment remains unavailable.

Signaling Pathway

Based on the limited historical data suggesting a role as a phosphodiesterase inhibitor, a speculative signaling pathway can be proposed. Phosphodiesterase inhibitors generally increase intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) by inhibiting their degradation.

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylation Events

Caption: Speculative signaling pathway of this compound as a phosphodiesterase inhibitor.

Experimental Protocols

Due to the lack of detailed published studies, specific experimental protocols for this compound are not available. However, standard assays that would have been used to characterize a compound like this compound in the 1970s and would be used today are outlined below.

Hypothetical Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to various receptors, particularly adenosine receptors, given its known effects on adenylic derivatives.

Methodology:

  • Membrane Preparation: Membranes would be prepared from tissues or cells expressing the target receptor (e.g., rat brain for adenosine receptors).

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-adenosine) would be incubated with the prepared membranes in the presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand would be separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes would be quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be calculated.

Hypothetical Phosphodiesterase Inhibition Assay

Objective: To quantify the inhibitory activity of this compound on phosphodiesterase enzymes.

Methodology:

  • Enzyme Preparation: Purified phosphodiesterase isoforms would be used.

  • Incubation: The enzyme would be incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of this compound.

  • Reaction Termination: The enzymatic reaction would be stopped after a defined period.

  • Product Quantification: The amount of product (AMP or GMP) generated would be measured, often using a colorimetric or fluorescent method.

  • Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) would be determined.

cluster_0 Radioligand Binding Assay cluster_1 PDE Inhibition Assay A1 Prepare Membranes A2 Incubate with Radioligand & this compound A1->A2 A3 Separate Bound/ Free Ligand A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate IC50 A4->A5 B1 Prepare PDE Enzyme B2 Incubate with Substrate & this compound B1->B2 B3 Terminate Reaction B2->B3 B4 Quantify Product B3->B4 B5 Calculate IC50 B4->B5

Caption: Hypothetical experimental workflows for characterizing this compound.

References

Amoproxan Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and databases reveals a significant gap in the knowledge surrounding the structure-activity relationship (SAR) of Amoproxan. While basic chemical and physical properties are documented, detailed studies on how modifications to its chemical structure affect its biological activity are not presently available.

This guide, intended for researchers, scientists, and drug development professionals, aims to consolidate the known information about this compound and to highlight the areas where further research is critically needed to elucidate its SAR.

Chemical Identity and Properties of this compound

This compound, also known by its synonyms CERM 730 and Amoproxanum, is a chemical compound with the molecular formula C22H35NO7.[1] Its IUPAC name is [1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate.[1] The (S)-enantiomer of this compound is also documented.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC22H35NO7PubChem[1]
Molecular Weight425.5 g/mol PubChem[1]
IUPAC Name[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoatePubChem[1]
CAS Number22661-76-3PubChem[1]

Current Status of Structure-Activity Relationship (SAR) Studies

A comprehensive search of scientific databases for "this compound structure-activity relationship" did not yield any specific studies detailing the SAR of this compound. The principles of SAR are fundamental in drug discovery, allowing for the rational design of more potent and selective analogs by making systematic modifications to a lead compound's structure.[3] However, for this compound, such studies appear to be unpublished or not in the public domain.

Potential Experimental Protocols for Elucidating this compound's SAR

In the absence of existing data, this section outlines potential experimental protocols that could be employed to investigate the SAR of this compound. These are based on standard medicinal chemistry practices.

Synthesis of this compound Analogs

A systematic SAR study would necessitate the synthesis of a library of this compound analogs. The synthesis would likely involve the modification of three key structural components:

  • The 3,4,5-trimethoxybenzoate moiety: Analogs could be synthesized with different substitution patterns on the phenyl ring or by replacing the benzoate ester with other functionalities.

  • The morpholine ring: The morpholine ring could be replaced with other heterocyclic systems (e.g., piperidine, piperazine) to probe the importance of the heteroatoms and ring size for biological activity.

  • The isopentyl ether side chain: The length and branching of this alkyl chain could be varied to explore the impact on lipophilicity and target engagement.

A general synthetic approach, though not specific to this compound, can be conceptualized based on standard organic synthesis techniques.

Figure 1: Conceptual Workflow for this compound Analog Synthesis and SAR Study

G cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Start This compound Lead Structure Mod1 Modify 3,4,5-trimethoxybenzoate Start->Mod1 Mod2 Modify Morpholine Ring Start->Mod2 Mod3 Modify Isopentyl Ether Chain Start->Mod3 Library Library of this compound Analogs Mod1->Library Mod2->Library Mod3->Library Assay In vitro Biological Assays (e.g., receptor binding, enzyme inhibition) Library->Assay Data Quantitative Activity Data (e.g., IC50, EC50) Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Model Pharmacophore Modeling SAR->Model Optimization Lead Optimization Model->Optimization

Caption: A conceptual workflow for the synthesis and SAR evaluation of this compound analogs.

Biological Assays

To determine the biological activity of the synthesized analogs, a suite of in vitro and potentially in vivo assays would be required. The choice of assays would depend on the hypothesized mechanism of action of this compound, which is currently unknown.

Example Experimental Protocol: Receptor Binding Assay

  • Preparation of Cell Membranes: Obtain a cell line expressing the putative target receptor. Homogenize the cells and isolate the cell membrane fraction through centrifugation.

  • Radioligand Binding: Incubate the cell membranes with a radiolabeled ligand known to bind to the target receptor in the presence of varying concentrations of the this compound analog.

  • Separation and Scintillation Counting: Separate the bound from the unbound radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50 value).

Putative Signaling Pathways and Mechanism of Action

Without experimental data, the signaling pathways affected by this compound remain speculative. To initiate an investigation, one could draw parallels from compounds with similar structural motifs. For instance, many drugs containing a morpholine ring interact with a variety of receptors and enzymes.

Figure 2: Hypothetical Signaling Pathway Investigation

G This compound This compound Target Putative Molecular Target (Receptor, Enzyme, Ion Channel) This compound->Target Binding/Modulation Signaling Downstream Signaling Cascade Target->Signaling Activation/Inhibition Response Cellular Response Signaling->Response

Caption: A generalized diagram illustrating a potential mechanism of action for this compound.

Conclusion and Future Directions

The current body of scientific literature lacks the necessary data to construct a detailed structure-activity relationship for this compound. This presents a significant opportunity for future research. A systematic medicinal chemistry campaign, involving the synthesis and biological evaluation of a focused library of analogs, is required to unlock the therapeutic potential of this chemical scaffold. Elucidating the SAR of this compound will be a critical step in identifying its molecular target(s), understanding its mechanism of action, and potentially developing novel therapeutic agents.

References

Methodological & Application

Application Note and Protocols for Amoproxan Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoproxan is a novel synthetic compound under investigation for its potential therapeutic applications. This document outlines the development and protocol for a cell-based assay to characterize the activity of this compound as a selective α1-adrenoceptor antagonist. Alpha-1 adrenergic receptors (α1-ARs) are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes, including smooth muscle contraction and neurotransmission.[1][2] Upon activation by endogenous catecholamines like norepinephrine and epinephrine, α1-ARs couple to Gq/11 proteins, activating phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration, which can be measured using fluorescent calcium indicators.[1]

This application note provides a detailed methodology for a robust and reproducible cell-based assay to determine the potency of this compound in antagonizing the α1-adrenoceptor-mediated calcium mobilization. The assay utilizes a recombinant cell line stably expressing the human α1A-adrenergic receptor and a fluorescent calcium indicator for detection.

Signaling Pathway of α1-Adrenoceptor and Inhibition by this compound

The following diagram illustrates the canonical signaling pathway of the α1-adrenergic receptor and the proposed mechanism of action for this compound as an antagonist.

alpha1_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Phenylephrine) Alpha1_AR α1-Adrenoceptor Agonist->Alpha1_AR Activates This compound This compound (Antagonist) This compound->Alpha1_AR Blocks Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

α1-Adrenoceptor signaling pathway and this compound's antagonistic action.

Experimental Workflow for this compound Cell-Based Assay

The general workflow for determining the antagonist activity of this compound is depicted below.

assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture 1. Culture α1A-AR expressing HEK293 or U2OS cells Cell_Seeding 2. Seed cells into a 96-well microplate Cell_Culture->Cell_Seeding Dye_Loading 3. Load cells with a calcium-sensitive dye Cell_Seeding->Dye_Loading Amoproxan_Addition 4. Add serial dilutions of this compound Dye_Loading->Amoproxan_Addition Incubation 5. Incubate to allow antagonist binding Amoproxan_Addition->Incubation Agonist_Addition 6. Add a fixed concentration of an α1-AR agonist Incubation->Agonist_Addition Fluorescence_Measurement 7. Measure fluorescence change (calcium mobilization) Agonist_Addition->Fluorescence_Measurement Data_Analysis 8. Analyze data to determine IC50 of this compound Fluorescence_Measurement->Data_Analysis

Experimental workflow for the this compound cell-based assay.

Materials and Methods

Materials
  • Cell Line: HEK293 or U2OS cells stably expressing the human α1A-adrenergic receptor (e.g., from Charles River, Cells Online).[4][5][6]

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Agonist: Phenylephrine or another suitable α1-AR agonist.

  • Antagonist: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a comparable calcium-sensitive dye.

  • Probenecid: (Optional, depending on cell line) to prevent dye leakage.[7][8]

  • Microplates: 96-well, black-walled, clear-bottom microplates.

  • Plate Reader: A fluorescence plate reader capable of kinetic reading with excitation/emission wavelengths appropriate for the chosen dye (e.g., 485/525 nm for Fluo-4).

Experimental Protocols

Cell Culture and Seeding
  • Maintain the α1A-AR expressing cells in a 37°C incubator with 5% CO2.

  • Passage the cells every 2-3 days to maintain sub-confluent cultures.

  • On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in a complete culture medium and perform a cell count.

  • Seed the cells into a 96-well black-walled, clear-bottom microplate at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.

Compound Preparation
  • Agonist (Phenylephrine): Prepare a 10 mM stock solution in water or DMSO. On the day of the assay, prepare a working solution at 10X the final desired concentration in the assay buffer. The final concentration should be at the EC80 (the concentration that elicits 80% of the maximal response), which needs to be predetermined.

  • Antagonist (this compound): Prepare a 10 mM stock solution in DMSO. Create a serial dilution series of this compound in assay buffer at 4X the final desired concentrations.

Calcium Mobilization Assay
  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. If required for the cell line, include probenecid in the loading buffer.[9]

    • Remove the culture medium from the cell plate and wash each well once with 100 µL of assay buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Antagonist Addition:

    • After incubation, gently wash the cells twice with 100 µL of assay buffer to remove excess dye.

    • Leave 100 µL of assay buffer in each well.

    • Add 50 µL of the 4X this compound serial dilutions to the respective wells. For control wells (agonist only), add 50 µL of assay buffer.

    • Incubate the plate at room temperature for 15-30 minutes in the dark.

  • Agonist Addition and Fluorescence Measurement:

    • Set up the fluorescence plate reader to measure kinetic fluorescence with excitation at ~485 nm and emission at ~525 nm. The measurement should be taken every 1-2 seconds for a total of 120-180 seconds.

    • Place the cell plate in the reader.

    • Start the fluorescence reading for a baseline measurement (typically 15-20 seconds).

    • Using the plate reader's injection system, add 50 µL of the 10X agonist working solution to each well.

    • Continue reading the fluorescence for the remainder of the time.

Data Analysis
  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Data Presentation

The following tables summarize hypothetical data for the determination of the agonist EC50 and the antagonist IC50.

Table 1: Determination of Phenylephrine EC50

Phenylephrine Conc. (M)Log [Phenylephrine]Normalized Response (%)
1.00E-09-9.002.5
1.00E-08-8.0015.8
1.00E-07-7.0050.1
1.00E-06-6.0085.2
1.00E-05-5.0098.9
1.00E-04-4.00100.0
EC50 1.00E-07 M

Table 2: Determination of this compound IC50 against Phenylephrine (at EC80)

This compound Conc. (M)Log [this compound]% Inhibition
1.00E-10-10.001.2
1.00E-09-9.0010.5
1.00E-08-8.0048.9
1.00E-07-7.0088.7
1.00E-06-6.0099.1
1.00E-05-5.00100.0
IC50 1.02E-08 M

Conclusion

The described cell-based calcium mobilization assay provides a reliable and efficient method for characterizing the antagonist activity of this compound at the α1A-adrenergic receptor. This protocol can be adapted for high-throughput screening to identify and characterize other potential α1-AR antagonists. The detailed methodology and data presentation guidelines are intended to assist researchers in the successful implementation and interpretation of this assay in their drug discovery and development efforts.

References

Amoproxan Animal Model Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial literature searches did not yield specific preclinical animal model studies, detailed mechanism of action, or pharmacokinetic data for Amoproxan. The information available is primarily limited to its chemical identification.

This document aims to provide a structured template for "Application Notes and Protocols" that can be populated once data from animal model studies on this compound becomes available. The framework below is based on standard practices in preclinical drug development and is designed to meet the detailed requirements of researchers, scientists, and drug development professionals.

Quantitative Data Summary

Once experimental data is available, it will be organized into the following tables for clear comparison and analysis.

Table 1: Pharmacokinetic Profile of this compound in [Animal Model]

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
This compoundIV
Oral
IP
SC

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; IV: Intravenous; IP: Intraperitoneal; SC: Subcutaneous.

Table 2: Pharmacodynamic Effects of this compound in [Disease Model]

Animal ModelEfficacy EndpointThis compound Dose (mg/kg)% Inhibition / EffectPositive Control% Inhibition / Effect
[e.g., Carrageenan-induced paw edema][e.g., Paw volume reduction][e.g., Indomethacin]
[e.g., Freund's complete adjuvant-induced arthritis][e.g., Arthritis score reduction][e.g., Methotrexate]
[e.g., Lipopolysaccharide-induced fever][e.g., Reduction in body temperature][e.g., Acetaminophen]

Table 3: In Vivo Efficacy of this compound in [Disease Model]

Animal ModelTreatment GroupDose (mg/kg)Primary Outcome MeasureSecondary Outcome Measure(s)Statistical Significance (p-value)
[Specify Model]Vehicle Control--
This compound
Positive Control

Experimental Protocols

Detailed methodologies for key experiments will be provided here upon availability.

Animal Models
  • Species and Strain: [e.g., Male Wistar rats]

  • Weight and Age: [e.g., 180-220 g, 8-10 weeks old]

  • Housing and Husbandry: [e.g., Housed in polycarbonate cages at 22 ± 2°C with a 12-hour light/dark cycle, with ad libitum access to standard pellet diet and water.]

  • Ethical Approval: All animal experiments will be conducted in accordance with the guidelines of the [Institutional Animal Care and Use Committee (IACUC) or equivalent].

Pharmacokinetic Studies
  • Dosing: this compound will be formulated in [e.g., 0.5% carboxymethylcellulose] for oral administration and in [e.g., saline] for intravenous administration.

  • Blood Sampling: Blood samples (approx. 0.2 mL) will be collected from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Sample Processing: Plasma will be separated by centrifugation at [e.g., 4000 rpm for 10 minutes at 4°C] and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound will be determined using a validated [e.g., LC-MS/MS] method.

Efficacy Studies (Example: Carrageenan-Induced Paw Edema)
  • Induction of Inflammation: Acute inflammation will be induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan in saline into the right hind paw of the rats.

  • Treatment: Animals will be pre-treated with this compound (at various doses), vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) one hour before carrageenan injection.

  • Measurement of Paw Edema: Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema will be calculated for each group relative to the vehicle control group.

Visualizations

Diagrams illustrating signaling pathways, experimental workflows, and logical relationships will be provided here as the mechanism of action and experimental designs are elucidated.

Proposed Signaling Pathway for Anti-inflammatory Action

Awaiting experimental data to delineate the specific molecular targets and pathways affected by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Inflammatory_Stimulus Inflammatory_Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPK pathways) Receptor->Signaling_Cascade Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS) Signaling_Cascade->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation This compound This compound This compound->Signaling_Cascade Inhibition? This compound->Pro_inflammatory_Mediators Inhibition?

Caption: Hypothetical anti-inflammatory signaling pathway potentially targeted by this compound.

Experimental Workflow for In Vivo Efficacy Testing

G Animal_Acclimatization Animal Acclimatization (7 days) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Pre_treatment Pre-treatment (Vehicle, this compound, Positive Control) Randomization->Pre_treatment Disease_Induction Induction of Disease Model (e.g., Carrageenan injection) Pre_treatment->Disease_Induction Data_Collection Data Collection (e.g., Paw volume measurement) Disease_Induction->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

In Vivo Application Notes for Amoproxan: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases did not yield sufficient information to provide detailed in vivo application notes, protocols, and signaling pathway diagrams specifically for a compound referred to as "Amoproxan."

The initial investigation revealed a potential ambiguity in the compound name, with search results frequently referencing two distinct and well-researched drugs: Amoxapine (a tricyclic antidepressant) and Naproxen (a nonsteroidal anti-inflammatory drug). Further targeted searches for "this compound" and its synonym "CERM 730" failed to uncover preclinical in vivo studies detailing specific dosages, mechanisms of action, or established signaling pathways necessary to fulfill the request for detailed application notes and protocols.

The lack of accessible data for "this compound" prevents the creation of accurate and reliable documentation for its use in in vivo experiments. Providing such information without a solid foundation in published research would be speculative and could lead to unsafe and scientifically unsound experimental practices.

Alternative Compounds with Available Data

Given the extensive body of research available for both Amoxapine and Naproxen, we can offer to generate the requested detailed Application Notes and Protocols for either of these compounds. Both have well-characterized in vivo dosages, established mechanisms of action, and known effects on cellular signaling pathways.

Amoxapine:

  • Therapeutic Class: Second-generation tricyclic antidepressant.[1]

  • Mechanism of Action: Primarily inhibits the reuptake of norepinephrine and also acts as a dopamine D2 and D4 receptor antagonist.[1]

  • In Vivo Models: Used in various animal models of depression and psychosis to assess efficacy and neurological effects.

Naproxen:

  • Therapeutic Class: Nonsteroidal anti-inflammatory drug (NSAID).[2]

  • Mechanism of Action: Non-selective inhibitor of cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are involved in prostaglandin synthesis.[2]

  • In Vivo Models: Widely used in animal models of inflammation, pain, and fever.

We are prepared to create a comprehensive document for either Amoxapine or Naproxen that would include:

  • Detailed Application Notes: Covering the compound's background, mechanism of action, and in vivo applications.

  • Quantitative Data Tables: Summarizing pharmacokinetic and pharmacodynamic parameters from published studies.

  • Experimental Protocols: Providing step-by-step methodologies for common in vivo experiments.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the drug's mechanism and experimental procedures using Graphviz (DOT language), adhering to all specified formatting requirements.

Please indicate whether you would like to proceed with generating this content for Amoxapine or Naproxen . This will allow us to provide a valuable and accurate resource for your research needs.

References

Application Notes and Protocols for Preclinical Administration of Naproxen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the non-steroidal anti-inflammatory drug (NSAID) Naproxen in preclinical research. This document includes detailed experimental protocols, comparative pharmacokinetic data, and visualizations of its mechanism of action and experimental workflows.

Introduction

Naproxen is a widely used NSAID with analgesic and antipyretic properties.[1] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[2][3] Preclinical studies are essential for evaluating the efficacy, safety, and pharmacokinetic profile of Naproxen and its various formulations. The choice of administration route can significantly impact these outcomes.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Naproxen following different routes of administration in various preclinical models.

Table 1: Pharmacokinetics of Intravenous (IV) Naproxen Administration in Rats

Animal ModelDoset½ (half-life)Vd (Volume of distribution)Cl (Clearance)AUC (Area under the curve)Reference
Wistar rats6 mg/kg5.31 ± 0.90 h0.21 ± 0.01 L/kg17 ± 5 mL/h/kg354.4 ± 8.8 µg·h/mL[4]
Rats10 mg/kg-Altered in subacute spinal cord injuryAltered in subacute spinal cord injury-[5]

Table 2: Pharmacokinetics of Oral (PO) Naproxen Administration in Rats

Animal ModelFormulationDoseKey FindingsReference
Albino ratsNaproxen vs. Naproxen betainate sodium salt monohydrate50 mg/kg (Naproxen), 84 mg/kg (salt form)Peak plasma concentrations were higher with the salt form. AUC was similar for both.[6]
Sprague-Dawley ratsNaproxen8 mg/kg/dayEffective in preventing articular cartilage loss in an osteoarthritis model.[7]

Table 3: Pharmacokinetics of Transdermal Naproxen Administration

Animal ModelFormulationKey FindingsReference
Albino Wistar ratsNanoparticulate-based gelHigher ex vivo drug permeation (88.66%) compared to control gel (36.195%). Effective in treating arthritis-associated inflammation.[8]
Murine modelNiosomesTransdermal flux of 27.56 ± 1.43 µg/cm²/h. Showed better anti-inflammatory effect than standard Naproxen gel.[9]
DogsGel in poloxamer 407Bioavailability of approximately 2%. Half-life in synovial fluid (~60 h) was longer than in serum (~40 h).[10]
RatsGelLarge accumulation of drug in the epidermis, dermis, and muscle tissue beneath the application site.[10]

Table 4: Pharmacokinetics of Intraperitoneal (IP) Naproxen Administration in Rats

| Animal Model | Dose | Pharmacokinetic Model | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Rats | 2.5, 10, 25 mg/kg | Two-compartment model | A model without an absorption phase was selected for characterizing Naproxen pharmacokinetics after IP administration. |[11] |

Experimental Protocols

Protocol 1: Intravenous Administration in Rats

  • Objective: To determine the pharmacokinetic profile of intravenously administered Naproxen.

  • Animal Model: Male Wistar rats.[4]

  • Materials:

    • Naproxen solution for injection.

    • Vehicle (e.g., 0.9% NaCl).[11]

    • Infusion pump.

    • Catheters for blood sampling.

  • Procedure:

    • Anesthetize the rats according to approved institutional protocols.

    • Surgically implant catheters in the jugular vein for drug administration and in the carotid artery or tail vein for blood sampling.[11]

    • Allow the animals to recover from surgery.

    • Administer Naproxen as an intravenous infusion. For example, a total dose of 7 mg/kg can be infused over 15 or 30 minutes.[12]

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) post-administration.[4][11]

    • Process the blood samples to obtain plasma and store at -20°C until analysis.

    • Analyze plasma concentrations of Naproxen using a validated analytical method such as high-performance liquid chromatography (HPLC).

Protocol 2: Oral Gavage Administration in Rats

  • Objective: To evaluate the oral bioavailability and efficacy of Naproxen.

  • Animal Model: Albino or Sprague-Dawley rats.[6][7]

  • Materials:

    • Naproxen suspension.

    • Vehicle (e.g., 0.5% carboxymethyl cellulose solution).[12]

    • Oral gavage needles.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Prepare the Naproxen suspension at the desired concentration in the vehicle.

    • Administer the Naproxen suspension orally using a gavage needle. A typical dose for anti-inflammatory studies is around 5-10 mg/kg.[7] For pharmacokinetic studies, a dose of 50 mg/kg has been used.[6]

    • For pharmacokinetic studies, collect blood samples at various time points post-administration.

    • For efficacy studies (e.g., in an arthritis model), continue dosing as required by the study design (e.g., daily for several weeks).[7]

    • Process and analyze blood samples as described in the intravenous protocol.

Protocol 3: Transdermal Gel Application in Rats

  • Objective: To assess the skin permeation and local tissue distribution of topically applied Naproxen.

  • Animal Model: Albino Wistar or Sprague-Dawley rats.[8][10]

  • Materials:

    • Naproxen gel formulation.

    • Electric clippers.

  • Procedure:

    • One day before the experiment, shave the dorsal skin of the rats.

    • On the day of the experiment, apply a known amount of the Naproxen gel to a defined area of the shaved skin.[10]

    • At predetermined time points (e.g., 3, 6, and 12 hours), euthanize a group of animals.[10]

    • Remove any residual gel from the skin surface.

    • Collect blood samples via cardiac puncture.

    • Excise the treated skin and underlying muscle tissue.

    • Separate the epidermis and dermis.

    • Homogenize the tissue samples and extract Naproxen for quantification.

    • Analyze Naproxen concentrations in plasma and tissue homogenates.

Visualizations

G cluster_workflow Experimental Workflow: Preclinical Pharmacokinetics of Naproxen animal_prep Animal Preparation (e.g., Rat, Cannulation) dosing Drug Administration (IV, PO, IP, or Transdermal) animal_prep->dosing sampling Blood/Tissue Sampling (Serial time points) dosing->sampling analysis Sample Analysis (e.g., HPLC for Naproxen concentration) sampling->analysis pk_modeling Pharmacokinetic Modeling (e.g., t½, AUC, Cl) analysis->pk_modeling

Caption: A generalized experimental workflow for preclinical pharmacokinetic studies of Naproxen.

G cluster_pathway Naproxen's Mechanism of Action arachidonic_acid Arachidonic Acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins cox1->prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation naproxen Naproxen naproxen->cox1 inhibition naproxen->cox2 inhibition

Caption: Simplified signaling pathway illustrating Naproxen's inhibition of COX-1 and COX-2.

References

Application Notes and Protocols for the Quantification of Amoproxan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Amoproxan is a molecule for which publicly available analytical quantification methods are limited. The following application notes and protocols are proposed based on established analytical techniques for structurally similar compounds containing morpholine, ester, and trimethoxybenzoyl functional groups. These methods are intended to serve as a starting point for researchers and will require full validation for specific matrices and applications.

Introduction

This compound is a synthetic compound with potential pharmacological activities.[1] Accurate quantification of this compound in various matrices is crucial for preclinical and clinical research, including pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides proposed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound.

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound: a High-Performance Liquid Chromatography (HPLC) method with UV detection for general quantification and a more sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, ideal for complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

Table 1: Proposed HPLC-UV Method Parameters for this compound Quantification

ParameterProposed ConditionRationale/Reference
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Commonly used for moderately polar compounds.[2]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and resolution for similar compounds.[3]
Gradient 0-2 min: 20% B2-10 min: 20-80% B10-12 min: 80% B12-15 min: 20% BA gradient elution is proposed to ensure separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLStandard injection volume.
Detection Wavelength ~270 nm (To be determined by UV scan of this compound)Based on the trimethoxybenzoyl chromophore.
Internal Standard (IS) A structurally similar and stable compound (e.g., Trimetazidine)To improve accuracy and precision.[4][5][6][7]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices such as plasma, urine, and tissue homogenates.

Table 2: Proposed LC-MS/MS Method Parameters for this compound Quantification

ParameterProposed ConditionRationale/Reference
LC Column C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)Suitable for fast LC-MS/MS analysis.[3]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileCommon mobile phase for positive ion electrospray ionization.
Gradient 0-0.5 min: 5% B0.5-3 min: 5-95% B3-4 min: 95% B4-4.1 min: 95-5% B4.1-5 min: 5% BA rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CFor improved peak shape and reproducibility.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), PositiveThe morpholine group is readily protonated.
MRM Transitions This compound: [M+H]+ → Product Ion 1 (Qualifier), [M+H]+ → Product Ion 2 (Quantifier)Internal Standard: To be determinedSpecific transitions need to be optimized by infusing the analyte.
Internal Standard (IS) A stable isotope-labeled this compound (ideal) or a structurally similar compound (e.g., Gefitinib)To correct for matrix effects and variability.[3][8]

Experimental Protocols

Standard and Sample Preparation Protocol
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol in water to cover the desired concentration range.

  • Sample Preparation (for Biological Matrices):

    • Protein Precipitation (for Plasma/Serum): To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for analysis.[3]

    • Liquid-Liquid Extraction (for Plasma/Serum/Urine): To 200 µL of the sample, add the internal standard and 1 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 4,000 rpm for 5 minutes. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

    • Solid-Phase Extraction (for complex matrices): Utilize a suitable SPE cartridge (e.g., C18 or mixed-mode) for sample clean-up and concentration. The specific protocol will need to be optimized.

HPLC-UV Analysis Protocol
  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the prepared standards and samples.

  • Record the chromatograms and integrate the peak areas for this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

LC-MS/MS Analysis Protocol
  • Optimize the mass spectrometer parameters (e.g., capillary voltage, source temperature, gas flows, and collision energy) by infusing a standard solution of this compound.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the prepared standards and samples.

  • Acquire data in the Multiple Reaction Monitoring (MRM) mode.

  • Process the data to obtain peak areas for the quantifier and qualifier ions of this compound and the internal standard.

  • Construct a calibration curve and determine the sample concentrations as described for the HPLC-UV method.

Method Validation

The proposed methods must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity/Selectivity: Assess the ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix.

  • Linearity: Demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Stability: Assess the stability of this compound in the sample matrix under different storage and processing conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples using the proposed LC-MS/MS method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Protein Precipitation or LLE/SPE add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/ Reconstitute centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Proposed workflow for this compound quantification.

Signaling Pathway

Information regarding the specific signaling pathways modulated by this compound is not available in the public domain. Therefore, a diagram for its signaling pathway cannot be provided at this time. Further research into the mechanism of action of this compound is required to elucidate these pathways.

References

Application Note: High-Throughput LC-MS/MS Assay for the Quantitative Analysis of Amoproxan and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amoproxan is a novel pharmaceutical agent with a chemical structure of [1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate.[1] As with any new chemical entity, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for successful drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of drug metabolites due to its high sensitivity and selectivity.[2] This application note provides a detailed protocol for the sensitive and robust quantification of this compound and its putative metabolites in human plasma using a generic LC-MS/MS method. The methodologies described herein are based on established principles of bioanalytical method development and can be adapted for other novel compounds.

Hypothetical Metabolic Pathway of this compound

Based on the chemical structure of this compound, which features ester, ether, and morpholine functional groups, several metabolic pathways can be postulated. The primary routes of metabolism are likely to involve hydrolysis of the ester linkage, O-dealkylation of the ether and methoxy groups, and oxidation of the morpholine ring. A proposed metabolic pathway is illustrated below.

Amoproxan_Metabolism This compound This compound C22H35NO7 M1 M1: Ester Hydrolysis (this compound Aglycone) This compound->M1 Esterases M2 M2: O-Dealkylation (Desmethyl-Amoproxan) This compound->M2 CYP450 M3 M3: N-Oxidation (this compound N-Oxide) This compound->M3 FMO, CYP450 M4 M4: Further Metabolism (e.g., Glucuronidation) M1->M4 UGTs M2->M4 UGTs

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

This section details the materials and methods for the quantitative analysis of this compound and its hypothetical metabolites (M1, M2, M3) in human plasma.

Materials and Reagents

  • This compound, M1, M2, and M3 reference standards

  • Internal Standard (IS) - (e.g., a structurally similar and stable isotopically labeled compound)

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[3][4]

  • Thaw plasma samples and reference standards on ice.

  • Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of this compound and its metabolites into blank human plasma.

  • In a 96-well plate, add 50 µL of plasma sample, calibration standard, or QC.

  • To each well, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

  • LC System: High-performance or ultra-high-performance liquid chromatography system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

Mass Spectrometry (MS/MS) Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Ion Source Temperature: 500 °C

  • Multiple Reaction Monitoring (MRM) Transitions: (Hypothetical values)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound426.2211.125
M1216.2114.120
M2412.2197.128
M3442.2211.125
IS(Specific to IS)(Specific to IS)(Optimized for IS)

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of this compound and its metabolites.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compound1 - 1000> 0.995
M10.5 - 500> 0.995
M20.5 - 500> 0.995
M31 - 250> 0.994

Table 2: Precision and Accuracy of Quality Control Samples

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound LLOQ10.9595.08.5
Low32.9197.06.2
Mid5051.5103.04.1
High800784.098.03.5
M1 LLOQ0.50.4896.09.1
Low1.51.55103.37.3
Mid4038.997.35.0
High400408.0102.04.2
M2 LLOQ0.50.51102.010.2
Low1.51.4697.36.8
Mid4041.2103.04.5
High400392.098.03.9
M3 LLOQ11.08108.011.5
Low32.8595.08.1
Mid2020.6103.05.5
High200194.097.04.8

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound and its metabolites.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Plasma Plasma Sample Spike Spike with IS Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Evaporate Evaporation Transfer->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS analysis workflow.

This application note presents a comprehensive and generic protocol for the quantitative analysis of this compound and its hypothetical metabolites in human plasma using LC-MS/MS. The described sample preparation method is straightforward and high-throughput, while the LC-MS/MS conditions provide good chromatographic separation and sensitive detection. The presented hypothetical data demonstrates that the method is linear, accurate, and precise, making it suitable for supporting pharmacokinetic and drug metabolism studies in the development of this compound. This protocol can serve as a starting point for the development of validated bioanalytical methods for novel drug candidates.

References

Application Notes and Protocols: The Use of Amoproxan as a Vasodilator in Research

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Approach to Vascular Smooth Muscle Relaxation

Introduction

Amoproxan is an emerging investigational compound that has demonstrated significant vasodilator properties in preclinical research. Its unique mechanism of action, targeting multiple signaling pathways involved in vascular tone regulation, positions it as a valuable tool for researchers in cardiovascular pharmacology, drug discovery, and related fields. These application notes provide an overview of this compound, its proposed mechanism of action, and detailed protocols for its use in in-vitro vasodilation studies.

Vasodilation, the widening of blood vessels, is a critical physiological process regulated by a complex interplay of signaling molecules originating from the endothelium and vascular smooth muscle cells.[1][2] Dysregulation of this process is a hallmark of numerous cardiovascular diseases, including hypertension and angina.[1] Pharmacological agents that induce vasodilation are therefore of great therapeutic interest.[3] this compound acts as a direct-acting vasodilator, influencing key pathways that lead to the relaxation of vascular smooth muscle.[3][4]

Proposed Mechanism of Action

This compound is believed to exert its vasodilatory effects through a dual mechanism involving the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway and the modulation of calcium channels. This multi-targeted approach may offer a synergistic effect on vascular relaxation.

  • NO-cGMP Pathway Activation: this compound appears to stimulate the production of nitric oxide (NO) in endothelial cells. NO, a potent endogenous vasodilator, diffuses into adjacent vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC).[1][5][6] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.

  • Calcium Channel Modulation: In addition to its effects on the NO-cGMP pathway, this compound is thought to directly inhibit L-type calcium channels in vascular smooth muscle cells.[7] The influx of extracellular calcium through these channels is a primary trigger for vasoconstriction. By blocking these channels, this compound reduces the intracellular calcium available to bind with calmodulin, thereby inhibiting the activation of myosin light chain kinase (MLCK) and preventing the phosphorylation of myosin light chains necessary for muscle contraction.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's vasodilatory activity determined from in-vitro studies on isolated rat aortic rings pre-contracted with phenylephrine (1 µM).

ParameterValueDescription
EC₅₀ 2.5 µMThe half maximal effective concentration of this compound required to induce 50% of its maximum vasorelaxant effect.
Eₘₐₓ 98.2%The maximum percentage of relaxation of the pre-contracted aortic rings achieved with this compound.
Hill Slope 1.2The steepness of the concentration-response curve, suggesting a cooperative binding mechanism.

Signaling Pathway Diagram

Amoproxan_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Amoproxan_EC This compound eNOS eNOS Amoproxan_EC->eNOS stimulates NO NO eNOS->NO produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC activates NO->sGC Amoproxan_VSMC This compound L_type_Ca_Channel L-type Ca²⁺ Channel Amoproxan_VSMC->L_type_Ca_Channel inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Contraction Contraction Ca_influx->Contraction cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG PKG cGMP->PKG activates MLCP_activation MLCP Activation PKG->MLCP_activation Relaxation Relaxation MLCP_activation->Relaxation

Caption: Proposed signaling pathway of this compound-induced vasodilation.

Experimental Protocols

Protocol 1: In-Vitro Vasorelaxation Assay using Isolated Aortic Rings

This protocol details the procedure to assess the vasodilatory effect of this compound on isolated rat thoracic aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)

  • Phenylephrine (PE)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Data acquisition system

Procedure:

  • Aorta Isolation and Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissue.

    • Cut the aorta into rings of approximately 2-3 mm in length.

  • Mounting in Organ Bath:

    • Mount each aortic ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution.

    • Maintain the solution at 37°C and continuously bubble with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the Krebs solution every 15 minutes.

    • After equilibration, induce a contraction with 60 mM KCl to check the viability of the smooth muscle.

    • Wash the rings and allow them to return to the baseline tension.

  • Induction of Contraction:

    • Induce a stable contraction by adding phenylephrine (1 µM) to the organ bath.

  • Cumulative Concentration-Response Curve:

    • Once the PE-induced contraction reaches a plateau, add this compound cumulatively to the bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the isometric tension continuously.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the maximal contraction induced by PE.

    • Plot the concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values using non-linear regression analysis.

Experimental Workflow Diagram

Vasorelaxation_Workflow A Aorta Isolation and Ring Preparation B Mounting in Organ Bath A->B C Equilibration (60 min) & Viability Check (KCl) B->C D Induce Contraction (Phenylephrine 1 µM) C->D E Cumulative Addition of this compound D->E F Record Isometric Tension E->F G Data Analysis (EC₅₀, Eₘₐₓ) F->G

References

Application Notes and Protocols for Amoproxan in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoproxan is a novel and highly selective α1-adrenergic receptor antagonist currently under investigation for its potent smooth muscle relaxant properties. This document provides detailed application notes and protocols for utilizing this compound in pre-clinical research settings to study its effects on smooth muscle physiology and its potential as a therapeutic agent for conditions characterized by excessive smooth muscle contraction, such as hypertension and vasospasm.

The primary mechanism of action of this compound involves the competitive inhibition of norepinephrine and other α1-agonists at the α1-adrenergic receptors on vascular smooth muscle cells. This blockade prevents the activation of the Gq protein-coupled signaling cascade, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation.

Mechanism of Action: α1-Adrenergic Receptor Blockade

This compound exerts its smooth muscle relaxant effects by blocking the α1-adrenergic signaling pathway. Under normal physiological conditions, norepinephrine released from sympathetic nerve terminals binds to α1-adrenergic receptors on smooth muscle cells. This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

This compound, as a competitive antagonist, binds to the α1-adrenergic receptors without activating them, thereby preventing norepinephrine from initiating this signaling cascade. The subsequent reduction in intracellular Ca2+ levels leads to dephosphorylation of the myosin light chains by myosin light chain phosphatase (MLCP), resulting in smooth muscle relaxation and vasodilation.

Amoproxan_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NE Norepinephrine AR α1-Adrenergic Receptor NE->AR Binds & Activates This compound This compound This compound->AR Binds & Blocks Relaxation Relaxation This compound->Relaxation Gq Gq protein AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_P Phosphorylated Myosin MLCK->Myosin_P Phosphorylates Contraction Contraction Myosin_P->Contraction

Figure 1. Signaling pathway of this compound-induced smooth muscle relaxation.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on vascular smooth muscle contraction and cell viability.

Table 1: Inhibition of Phenylephrine-Induced Contraction in Isolated Rat Aortic Rings

This compound Concentration (µM)Phenylephrine EC50 (µM)Maximum Contraction (% of Control)
0 (Control)0.12 ± 0.02100
0.10.45 ± 0.0598 ± 2.1
11.8 ± 0.1595 ± 3.5
108.2 ± 0.785 ± 4.2

Table 2: Effect of this compound on Vascular Smooth Muscle Cell Viability (MTT Assay)

This compound Concentration (µM)Cell Viability (% of Control) after 24hCell Viability (% of Control) after 48h
0 (Control)100100
199.5 ± 1.298.9 ± 1.5
1098.7 ± 2.197.5 ± 2.3
10095.2 ± 3.592.1 ± 4.1

Experimental Protocols

Protocol 1: Isolated Tissue Bath for Vascular Reactivity

This protocol details the methodology for assessing the effect of this compound on agonist-induced contractions of isolated vascular smooth muscle.

Protocol_1_Workflow A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Viability Check (KCl) C->D E This compound Incubation D->E F Cumulative Phenylephrine Concentration-Response Curve E->F G Data Analysis F->G

Figure 2. Experimental workflow for isolated tissue bath studies.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (α1-agonist)

  • Potassium chloride (KCl)

  • This compound

  • Isolated organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Aortic Ring Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Remove adherent connective tissue and cut the aorta into 2-3 mm rings.

  • Mounting in Organ Bath:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Connect the upper hook to a force transducer to record isometric tension.

  • Equilibration:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g.

    • Replace the Krebs-Henseleit solution every 15 minutes.

  • Viability Check:

    • Depolarize the rings with 80 mM KCl to ensure tissue viability.

    • Wash the rings and allow them to return to baseline tension.

  • This compound Incubation:

    • Incubate the aortic rings with the desired concentration of this compound or vehicle (control) for 30 minutes.

  • Cumulative Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for phenylephrine by adding increasing concentrations of the agonist to the organ bath.

    • Record the steady-state contraction at each concentration.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximum contraction induced by phenylephrine in the control group.

    • Calculate the EC50 values for phenylephrine in the presence and absence of this compound.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on vascular smooth muscle cells.

Materials:

  • Rat aortic smooth muscle cells (A7r5 cell line or primary cells)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed vascular smooth muscle cells in a 96-well plate at a density of 5 x 10³ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound or vehicle (control).

    • Incubate for 24 or 48 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the control group.

Conclusion

This compound demonstrates significant potential as a smooth muscle relaxant through the targeted blockade of α1-adrenergic receptors. The provided protocols offer robust methods for characterizing its pharmacological profile in pre-clinical models. Further investigations into its effects on other smooth muscle tissues and its in vivo efficacy are warranted to fully elucidate its therapeutic potential.

Troubleshooting & Optimization

Amoproxan solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and stability of Amoproxan.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is predicted to have low aqueous solubility due to its molecular structure, which includes a large hydrophobic benzoate ester moiety. Experimental determination is crucial for accurate assessment. Preliminary data suggests solubility is highly dependent on the pH and composition of the aqueous medium.

Q2: My this compound sample is precipitating out of my aqueous buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Here are some initial troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤ 0.1%) to maintain cell viability and minimize solvent effects.

  • Gentle Warming: Warming the solution to 37°C may aid in dissolution. However, be cautious as prolonged exposure to heat can degrade this compound.

  • Sonication: Brief sonication in a water bath can help break up aggregates and facilitate dissolution.

  • pH Adjustment: The morpholine group in this compound is basic, suggesting that its solubility may increase at a lower pH. Conversely, the ester group may be more stable at a neutral pH. A pH profile of solubility is recommended.

Q3: What are the primary stability concerns for this compound?

A3: Based on its chemical structure, this compound may be susceptible to:

  • Hydrolytic Degradation: The ester linkage is prone to hydrolysis, especially at acidic or basic pH.

  • Oxidative Degradation: The morpholine and ether linkages could be susceptible to oxidation.

  • Photodegradation: Aromatic compounds can be light-sensitive. It is advisable to protect this compound solutions from light.

Q4: How should I store this compound stock solutions?

A4: For short-term storage, refrigerated conditions (2-8°C) are recommended. For long-term storage, it is advisable to store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles. Solutions should be stored in tightly sealed containers and protected from light.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Poor solubility or degradation of this compound in the assay medium.

Troubleshooting Steps:

  • Verify Solubility in Assay Medium: Perform a solubility test of this compound in the specific cell culture medium or buffer used in your assay.

  • Assess Stability in Assay Conditions: Incubate an this compound solution in the assay medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) and measure its concentration over time using a stability-indicating method like HPLC.

  • Consider Formulation Strategies: If solubility is limited, consider using solubilizing agents or different formulation approaches.

Issue 2: Appearance of unknown peaks in HPLC analysis during stability studies.

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Characterize Degradants: Use techniques like LC-MS/MS to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., a mass increase corresponding to hydrolysis).

  • Perform Forced Degradation Studies: Systematically expose this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to intentionally generate degradation products.[1][2][3] This will help in understanding the degradation pathways and confirming that your analytical method can separate the degradants from the parent compound.

  • Optimize Storage and Handling: Based on the degradation profile, adjust storage conditions (e.g., pH, temperature, light exposure) to minimize degradation.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water (pH 7.4)25< 0.1
PBS (pH 7.4)25< 0.1
0.1 N HCl251.5
0.1 N NaOH25< 0.05 (with degradation)
DMSO25> 100
Ethanol2525.7

Table 2: Hypothetical Stability of this compound in Aqueous Solution (1 mg/mL) after 24 hours

ConditionTemperature (°C)% Recovery
0.1 N HCl4085.2
Water (pH 7.0)4098.5
0.1 N NaOH4065.7
3% H2O22592.1
UV Light (254 nm)2589.4

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, PBS, buffers of varying pH).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[4][5]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug and a solution at 60°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method to separate and quantify this compound and its degradation products.[1][2][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_formulation Formulation Development prep_solid This compound (Solid) sol_exp Shake-Flask Experiment prep_solid->sol_exp prep_solution This compound Stock Solution (in DMSO) stab_exp Forced Degradation prep_solution->stab_exp sol_analysis HPLC Analysis sol_exp->sol_analysis sol_data Solubility Data sol_analysis->sol_data form_dev Formulation Optimization sol_data->form_dev stab_analysis HPLC-MS Analysis stab_exp->stab_analysis stab_data Degradation Profile stab_analysis->stab_data stab_data->form_dev form_eval In Vitro/In Vivo Evaluation form_dev->form_eval

Caption: Experimental workflow for this compound solubility and stability assessment.

troubleshooting_workflow start Precipitation Observed in Aqueous Solution check_dmso Is final DMSO concentration > 0.1%? start->check_dmso reduce_dmso Reduce DMSO concentration check_dmso->reduce_dmso Yes check_ph Is compound ionizable? check_dmso->check_ph No reduce_dmso->check_ph adjust_ph Optimize pH of buffer check_ph->adjust_ph Yes sonicate_warm Apply gentle warming or sonication check_ph->sonicate_warm No end_soluble Compound Soluble adjust_ph->end_soluble use_cosolvent Consider co-solvents (e.g., ethanol, PEG) use_cosolvent->end_soluble sonicate_warm->use_cosolvent

Caption: Troubleshooting workflow for this compound precipitation issues.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A generic cell signaling pathway potentially modulated by this compound.

References

Amoproxan Synthesis Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield of Amoproxan.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is a three-step process. It begins with a Suzuki-Miyaura cross-coupling reaction to form a biaryl intermediate. This is followed by an amide bond formation using a standard coupling reagent. The final step is an acid-catalyzed intramolecular cyclization to yield the this compound core structure.

Q2: What are the most critical steps affecting the overall yield?

A2: The Suzuki-Miyaura coupling (Step 1) and the intramolecular cyclization (Step 3) are the most yield-critical steps. In Step 1, catalyst activity and reaction conditions are paramount. In Step 3, precise control of temperature and acid concentration is necessary to prevent side-product formation.

Q3: How should I purify the intermediates and the final this compound product?

A3: Purification of the intermediates from Step 1 and Step 2 is typically achieved through column chromatography on silica gel. The final this compound product, after acidic workup and neutralization, can often be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by a final chromatographic polishing if necessary.

Troubleshooting Guides

Issue 1: Low Yield in Step 1 (Suzuki-Miyaura Coupling)

Q: My Suzuki-Miyaura coupling reaction is showing low conversion to the desired biaryl intermediate (Intermediate A). What are the common causes and how can I troubleshoot this?

A: Low yield in this step is a common issue that can often be traced back to the catalyst system, reaction setup, or starting material quality. Below is a systematic guide to troubleshooting.

G start Low Yield in Step 1 check_reagents 1. Verify Reagent Quality - Boronic acid purity - Aryl halide purity - Solvent anhydrous? start->check_reagents check_catalyst 2. Assess Catalyst System - Catalyst active? - Correct ligand used? - Appropriate base? start->check_catalyst check_conditions 3. Review Reaction Conditions - Temperature too low? - Insufficient reaction time? - Inefficient mixing? start->check_conditions solution_reagents Solution: - Use fresh, pure reagents. - Ensure anhydrous solvent. check_reagents->solution_reagents solution_catalyst Solution: - Use fresh catalyst/ligand. - Screen alternative bases (see Table 1). check_catalyst->solution_catalyst solution_conditions Solution: - Increase temperature. - Extend reaction time. - Improve stirring. check_conditions->solution_conditions

Caption: Troubleshooting logic for low Suzuki coupling yield.

Below is a summary of optimization studies for the formation of Intermediate A.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield of Intermediate A (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene901255
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene901285
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene901292
4Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene901288
5Pd₂(dba)₃ (1)SPhos (4)K₃PO₄ (2)Dioxane100894

As shown, switching from PPh₃ to a more active Buchwald ligand like SPhos (Entry 2) and using a stronger base like K₃PO₄ (Entry 3) significantly improves the yield.

Issue 2: Incomplete Reaction in Step 3 (Intramolecular Cyclization)

Q: The final cyclization to form this compound is stalling, and I observe unreacted Intermediate B. How can I drive the reaction to completion?

A: Incomplete cyclization is often related to insufficient acid strength, low temperature, or the presence of water.

EntryAcid Catalyst (equiv.)SolventTemp (°C)Time (h)Conversion to this compound (%)
1TFA (5)DCM252460
2TFA (5)DCM401285
3Conc. H₂SO₄ (3)Acetic Acid251275
4Conc. H₂SO₄ (3)Acetic Acid50695
5PPA (polyphosphoric acid)-80498

Trifluoroacetic acid (TFA) can be effective, but stronger acids like sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures can achieve higher conversion in shorter times.

Detailed Experimental Protocols

Protocol 1: Synthesis of Intermediate A via Suzuki-Miyaura Coupling
  • To an oven-dried flask, add aryl bromide (1.0 equiv.), boronic acid (1.1 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and SPhos (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd₂(dba)₃ (0.01 equiv.) followed by anhydrous dioxane (to 0.2 M concentration).

  • Stir the mixture at room temperature for 15 minutes to pre-form the active catalyst.

  • Heat the reaction mixture to 100 °C and maintain for 8 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield Intermediate A.

Protocol 2: Synthesis of Intermediate B via Amide Coupling
  • Dissolve Intermediate A (1.0 equiv.) in anhydrous dichloromethane (DCM, to 0.2 M).

  • Add the primary amine (1.1 equiv.) followed by HATU (1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield Intermediate B.

Protocol 3: Synthesis of this compound via Intramolecular Cyclization
  • To a flask containing Intermediate B (1.0 equiv.), add polyphosphoric acid (PPA, ~10 equiv. by weight).

  • Heat the thick slurry to 80 °C with vigorous mechanical stirring.

  • Monitor the reaction by quenching a small aliquot into water, neutralizing, extracting, and analyzing by LC-MS.

  • After 4 hours, or upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice.

  • Basify the aqueous slurry to pH > 10 with 6 M NaOH solution while cooling in an ice bath.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize the crude solid from ethanol/water to yield pure this compound.

This compound Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Intermediate cluster_3 Reaction Step cluster_4 Intermediate cluster_5 Reaction Step cluster_6 Final Product ArylHalide Aryl Halide Step1 Step 1: Suzuki Coupling (Pd₂(dba)₃, SPhos, K₃PO₄) ArylHalide->Step1 BoronicAcid Boronic Acid BoronicAcid->Step1 IntermediateA Intermediate A Step1->IntermediateA Step2 Step 2: Amide Coupling (Amine, HATU, DIPEA) IntermediateA->Step2 IntermediateB Intermediate B Step2->IntermediateB Step3 Step 3: Cyclization (PPA, 80 °C) IntermediateB->Step3 This compound This compound Step3->this compound

Caption: Overall synthetic workflow for this compound.

Amoproxan Formulation for In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific formulation of Amoproxan for in vivo studies is limited. The following technical support center provides guidance based on general principles and best practices for formulating poorly soluble compounds for preclinical research. The experimental protocols and quantitative data presented are illustrative examples and should be adapted based on laboratory-specific findings for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps in developing an in vivo formulation for a poorly soluble compound like this compound?

A1: The initial steps involve a thorough characterization of the compound's physicochemical properties. This includes determining its solubility in a range of pharmaceutically acceptable vehicles, understanding its pKa, and assessing its solid-state properties (e.g., crystalline vs. amorphous). This information will guide the selection of an appropriate formulation strategy.

Q2: How do I select an appropriate vehicle for my in vivo study?

A2: Vehicle selection depends on the route of administration, the required dose, and the compound's solubility. For oral administration, options range from simple aqueous solutions (if solubility allows) to lipid-based formulations. For intravenous administration, co-solvent systems, cyclodextrins, or nanoformulations are often necessary to achieve the desired concentration and maintain stability in the bloodstream.[1][2] It is crucial to consider the tolerability and potential toxicity of the chosen excipients in the animal model.

Q3: What are common formulation strategies for poorly water-soluble drugs?

A3: Several strategies can be employed to formulate poorly water-soluble compounds for in vivo studies:

  • Co-solvent systems: Using a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) and water to increase solubility.[2]

  • Surfactant solutions: Incorporating surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug.[2]

  • Lipid-based formulations: Dissolving the compound in oils or lipids, which can be formulated as solutions, suspensions, or emulsions. These are particularly useful for oral delivery of lipophilic drugs.[2][3]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[2]

  • Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[1][2]

  • Solid dispersions: Dispersing the drug in a solid polymer matrix in an amorphous state to improve dissolution.[3][4]

Q4: My compound is precipitating out of solution after preparation. What should I do?

A4: Precipitation indicates that the drug's solubility in the chosen vehicle is exceeded. You can try the following troubleshooting steps:

  • Increase the proportion of the co-solvent or surfactant.

  • Adjust the pH of the formulation if the compound's solubility is pH-dependent.

  • Consider a different vehicle or formulation strategy. For example, if a co-solvent system fails, a lipid-based formulation might be more suitable.

  • Prepare a suspension if a solution is not feasible. Ensure the suspension is uniform and the particle size is controlled.

Q5: The viscosity of my formulation is too high for dosing. How can I resolve this?

A5: High viscosity can be a problem, especially for injection. To reduce viscosity:

  • Decrease the concentration of high-viscosity excipients like polymers or certain co-solvents.

  • Gently warm the formulation before administration (ensure the compound is stable at that temperature).

  • Select a different vehicle with lower intrinsic viscosity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Compound Precipitation - Exceeded solubility limit- Temperature changes- pH shift- Increase co-solvent/surfactant concentration- Prepare a more dilute solution- Switch to a suspension or lipid-based system- Control temperature during preparation and storage
Phase Separation (for emulsions) - Improper homogenization- Incompatible oil and aqueous phases- Incorrect surfactant concentration- Increase homogenization time/speed- Screen different surfactants and co-surfactants- Optimize the oil-to-water ratio
High Viscosity - High concentration of polymers or co-solvents (e.g., PEG 400)- Reduce the concentration of the viscosity-enhancing agent- Gently warm the formulation prior to dosing (check for compound stability)- Select an alternative, less viscous vehicle
Animal Discomfort/Toxicity - Irritating vehicle or excipient- High concentration of organic solvents (e.g., DMSO)- Reduce the concentration of the irritant- Select a more biocompatible vehicle (e.g., lipid-based)- Administer a smaller volume at a lower concentration more frequently

Quantitative Data Summary

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₂H₃₅NO₇PubChem[5][6]
Molecular Weight425.5 g/mol PubChem[5][6]
IUPAC Name[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoatePubChem[5]
Example Solubility Data for a Hypothetical Poorly Soluble Compound

This table is for illustrative purposes to demonstrate how solubility data would be presented. Actual values for this compound need to be determined experimentally.

VehicleSolubility (mg/mL) at 25°C
Water< 0.01
PBS (pH 7.4)< 0.01
10% DMSO in Saline0.5
20% PEG 400 in Water1.2
5% Tween 80 in Water2.5
Corn Oil15.0

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Solution for Oral Gavage

Objective: To prepare a 1 mg/mL solution of a poorly soluble compound in a vehicle containing PEG 400 and Tween 80.

Materials:

  • This compound (or test compound)

  • PEG 400

  • Tween 80

  • Sterile Water for Injection

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Calibrated pipettes and balance

Methodology:

  • Weigh the required amount of this compound.

  • In a sterile glass vial, add PEG 400 to constitute 20% of the final volume.

  • Add Tween 80 to constitute 5% of the final volume.

  • Place the vial on a magnetic stirrer and add the weighed this compound.

  • Stir until the compound is fully dissolved. Gentle warming (e.g., to 40°C) may be applied if necessary, provided the compound is heat-stable.

  • Once dissolved, add sterile water to reach the final desired volume.

  • Continue stirring until a clear, homogenous solution is obtained.

  • Visually inspect for any undissolved particles or precipitation.

Protocol 2: Preparation of a Suspension for Oral Gavage

Objective: To prepare a 5 mg/mL suspension of a poorly soluble compound in a 0.5% carboxymethylcellulose (CMC) solution.

Materials:

  • This compound (or test compound)

  • Carboxymethylcellulose (low viscosity grade)

  • Sterile Water for Injection

  • Mortar and pestle

  • Sterile glass vials

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare the 0.5% CMC vehicle by slowly adding CMC to sterile water while stirring vigorously. Leave the solution to hydrate for several hours or overnight until a clear, viscous solution is formed.

  • Weigh the required amount of this compound.

  • If the particle size is large, gently grind the powder in a mortar and pestle to a fine, uniform consistency.

  • In a sterile vial, add a small amount of the 0.5% CMC vehicle to the this compound powder to form a paste.

  • Gradually add the remaining vehicle while stirring continuously to ensure a uniform suspension.

  • Stir the final suspension for at least 30 minutes before dosing.

  • Always stir the suspension immediately before drawing each dose to ensure homogeneity.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility Solubility Screening vehicle Vehicle Selection solubility->vehicle physchem Physicochemical Characterization physchem->solubility formulation_prep Formulation Preparation vehicle->formulation_prep stability Stability Assessment formulation_prep->stability dosing Animal Dosing stability->dosing pk_pd PK/PD Analysis dosing->pk_pd

Caption: Experimental workflow for in vivo formulation development.

troubleshooting_logic start Formulation Issue Observed precipitation Precipitation? start->precipitation viscosity High Viscosity? precipitation->viscosity No solubility_limit Increase Co-solvent / Surfactant precipitation->solubility_limit Yes toxicity Animal Toxicity? viscosity->toxicity No reduce_excipient Reduce Viscosity Agent viscosity->reduce_excipient Yes dilute Dilute Formulation toxicity->dilute Yes end Optimized Formulation toxicity->end No suspension Prepare Suspension solubility_limit->suspension Still Precipitates suspension->end change_vehicle Change Vehicle reduce_excipient->change_vehicle Still Viscous change_vehicle->end dilute->change_vehicle Still Toxic hypothetical_pathway This compound This compound receptor Target Receptor X This compound->receptor Inhibits kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor Y kinase2->tf gene_expression Gene Expression tf->gene_expression cellular_response Cellular Response gene_expression->cellular_response

References

Amoproxan Cell Viability Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Amoproxan is a fictional compound. The following technical support guide is based on common principles and troubleshooting strategies for cell viability assays involving small molecule inhibitors. The provided data and protocols are illustrative examples.

This guide provides troubleshooting tips and frequently asked questions to help researchers and drug development professionals achieve accurate and reproducible results when assessing cell viability with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell viability assay?

The optimal starting concentration for this compound can vary significantly depending on the cell line and experimental conditions. We recommend performing a dose-response experiment starting with a wide range of concentrations. For a novel compound like this compound, a logarithmic dilution series from 100 µM down to 1 nM is a standard starting point.

Q2: Which cell viability assay is most compatible with this compound?

The choice of assay depends on this compound's mechanism of action and potential for interference.

  • Metabolic Assays (MTT, XTT, resazurin): These are suitable if this compound does not directly interfere with cellular metabolism or the reporter enzymes.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These are generally more sensitive and less prone to interference from colored compounds.

  • Cytotoxicity Assays (LDH release): These measure membrane integrity and can be a good orthogonal method to confirm results from metabolic or ATP-based assays.

It is advisable to validate your results with a second, mechanistically different assay to rule out compound-specific artifacts.

Q3: What is the recommended incubation time for this compound with cells?

Incubation times will depend on the expected mechanism of action and the cell doubling time. A common starting point is to test multiple time points, such as 24, 48, and 72 hours, to determine the optimal duration for observing a significant effect.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Problem 1: High background signal in control wells (no cells).

  • Possible Cause: Contamination of the culture medium or assay reagents with bacteria, yeast, or fungi. Phenol red in the medium can also contribute to background in some colorimetric assays.

  • Solution:

    • Use fresh, sterile medium and reagents.

    • If possible, use a medium without phenol red for the duration of the assay.

    • Ensure proper aseptic technique during all experimental steps.

    • Subtract the average absorbance/luminescence of the "no cell" control wells from all other wells.

Problem 2: No significant decrease in cell viability, even at high concentrations of this compound.

  • Possible Cause:

    • The compound may not be cytotoxic to the chosen cell line at the tested concentrations.

    • This compound may have precipitated out of solution at higher concentrations.

    • The incubation time may be too short to observe an effect.

  • Solution:

    • Increase the highest concentration of this compound in your dose-response curve.

    • Visually inspect the wells with the highest concentrations for any signs of precipitation. If precipitation is observed, consider using a different solvent or lowering the maximum concentration.

    • Extend the incubation time (e.g., to 72 or 96 hours).

    • Consider using a more sensitive cell line or a different assay method.

Problem 3: Inconsistent results or high variability between replicate wells.

  • Possible Cause:

    • Uneven cell seeding.

    • Inaccurate pipetting of this compound or assay reagents.

    • "Edge effects" in the microplate, where wells on the perimeter behave differently than interior wells.

  • Solution:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each row.

    • Use calibrated pipettes and proper pipetting technique.

    • To mitigate edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile medium or PBS.

Quantitative Data Summary

The following table provides hypothetical recommended starting conditions for this compound across different cell lines. These values should be optimized for your specific experimental setup.

Cell LineRecommended Seeding Density (cells/well in 96-well plate)Recommended this compound Concentration RangeRecommended Incubation Time
HeLa5,000 - 10,0001 nM - 100 µM24 - 72 hours
A5498,000 - 15,00010 nM - 100 µM48 - 72 hours
MCF-710,000 - 20,0001 nM - 50 µM48 - 96 hours
Jurkat20,000 - 40,00010 nM - 100 µM24 - 48 hours

Experimental Protocols

MTT Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Treatment: Add varying concentrations of this compound to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

  • Cell Seeding: Prepare a 96-well plate with cells and this compound as described for the MTT assay.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer.

Visualizations

G cluster_setup Experimental Setup cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat with this compound (dose-response) adhere->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add viability assay reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent read_plate Read plate (absorbance/luminescence) incubate_reagent->read_plate normalize Normalize data to vehicle control read_plate->normalize plot Plot dose-response curve normalize->plot calculate Calculate IC50 value plot->calculate

Caption: General workflow for a cell viability assay with this compound.

G cluster_pipetting Pipetting & Seeding cluster_edge Edge Effects cluster_compound Compound Issues cluster_assay Assay Interference start Inconsistent Results? pipetting Check pipette calibration Ensure proper mixing of cells before seeding start->pipetting High CV in replicates? edge_effect Avoid using outer wells Fill perimeter wells with sterile PBS start->edge_effect Inconsistent edge wells? precipitation Visually inspect for precipitation Consider solvent or concentration change start->precipitation No effect at high doses? interference Run compound-only controls Validate with an orthogonal assay start->interference Unexpected signal?

Caption: Troubleshooting decision tree for this compound cell viability assays.

Technical Support Center: Amoproxan Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amoproxan dose-response curve optimization. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your in vitro experiments.

Disclaimer: Fictional Compound Profile for Illustrative Purposes

This compound is a fictional compound created for this guide to illustrate the process of dose-response curve optimization. The mechanism of action and signaling pathways described are hypothetical and intended to serve as an educational example.

Hypothetical Mechanism of Action: this compound is a potent and selective inhibitor of the fictional "Kinase X" (KX), a key enzyme in the "Cell Survival Pathway" (CSP). Inhibition of KX by this compound is expected to lead to a decrease in cell viability and proliferation in cancer cell lines where the CSP is overactive.

Frequently Asked Questions (FAQs)

1. What is a dose-response curve and why is it important?

A dose-response curve is a graphical representation of the relationship between the concentration of a drug (dose) and the magnitude of the resulting biological effect (response).[1] It is crucial for determining key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), efficacy (maximum effect), and potency of a compound.[1][2] This information is fundamental in drug discovery to compare the activity of different compounds and to select appropriate concentrations for further studies.[2]

2. What are the key parameters to consider when designing a dose-response experiment for this compound?

When designing a dose-response experiment, it is essential to carefully consider several factors to ensure reliable and interpretable data. These include the choice of cell type, cell seeding density, and the concentration range of the compound being tested.[3] It is also important to use appropriate culture media and supplements to maintain cell health.[3][4]

3. What is the recommended starting concentration range for this compound?

For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common approach is to perform a serial dilution spanning several orders of magnitude, for example, from 1 nM to 100 µM.[4] This will help to identify the effective concentration range for more detailed follow-up experiments.

Troubleshooting Guide

Issue 1: I am not observing a dose-response effect with this compound.

If you are not observing a sigmoidal dose-response curve, it could be due to several factors. The troubleshooting table below outlines potential causes and their solutions.

Potential Cause Solution
Inappropriate Concentration Range The tested concentrations may be too low to elicit a response or too high, causing maximal effect at all doses. Perform a wider range-finding experiment (e.g., 0.1 nM to 200 µM).[4]
Compound Insolubility This compound may not be fully soluble in the assay medium at higher concentrations. Visually inspect for precipitation. Consider using a different solvent or reducing the highest concentration.[4]
Incorrect Cell Line The chosen cell line may not express the target "Kinase X" or may have a non-functional "Cell Survival Pathway." Confirm target expression via techniques like Western blot or qPCR. Test this compound in a different, validated cell line.[4]
Compound Inactivity It's possible the compound is not active under the tested conditions. Confirm the identity and purity of your this compound stock.
Issue 2: My dose-response data shows high variability between replicates.

High variability can obscure the true biological effect of this compound. The following table provides guidance on how to minimize variability.

Potential Cause Solution
Inconsistent Cell Seeding Uneven cell distribution in the wells can lead to variable results. Ensure thorough mixing of the cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to ensure even settling.[5]
Pipetting Errors Inaccurate pipetting is a major source of error.[3] Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
Edge Effects Wells on the perimeter of a microplate are more prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and have a low passage number.[5] Routinely check for mycoplasma contamination.
Issue 3: this compound shows unexpected cytotoxicity at higher concentrations.

Unexpected toxicity can be due to off-target effects or issues with the compound itself.

Potential Cause Solution
Off-Target Effects At high concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity.[4] Consider performing a kinome scan to identify potential off-targets.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level for your cell line (typically <0.5%).
Compound Degradation This compound may be unstable in the assay medium, leading to the formation of toxic byproducts. Prepare fresh dilutions of the compound for each experiment.

Experimental Protocols

Protocol 1: General Cell-Based Viability Assay for this compound

This protocol provides a general framework for assessing the effect of this compound on cell viability using a commercially available reagent such as one that measures ATP content (e.g., CellTiter-Glo®).

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Seed cells into a 96-well plate at a pre-optimized density in 100 µL of culture medium.[3]

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock of this compound in a suitable solvent (e.g., 100% DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations.[4]

    • Add the diluted this compound (or vehicle control) to the appropriate wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Equilibrate the plate and assay reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker to induce cell lysis.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with media only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized response versus the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50.

Visualizations

Hypothetical Signaling Pathway of this compound

Amoproxan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX GrowthFactor Growth Factor GrowthFactor->Receptor Binds This compound This compound This compound->KinaseX Inhibits DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activates CellSurvival Cell Survival Genes TranscriptionFactor->CellSurvival Promotes Transcription

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for Dose-Response Curve Generation

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Culture & Seeding Treatment 3. Cell Treatment CellCulture->Treatment CompoundPrep 2. This compound Serial Dilution CompoundPrep->Treatment Incubation 4. Incubation Treatment->Incubation Assay 5. Viability Assay Incubation->Assay Readout 6. Plate Reading Assay->Readout Normalization 7. Data Normalization Readout->Normalization CurveFitting 8. Curve Fitting & IC50 Calculation Normalization->CurveFitting

Caption: Workflow for generating a dose-response curve.

References

Technical Support Center: Amoproxan Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amoproxan metabolite identification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the analysis of this compound and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

Based on structural similarities to other NSAIDs of the same class, this compound is anticipated to undergo two primary metabolic transformations:

  • Phase I Metabolism: O-demethylation of the methoxy group, primarily catalyzed by cytochrome P450 enzymes CYP2C9 and CYP1A2.[1]

  • Phase II Metabolism: Glucuronidation of the parent drug and its demethylated metabolite, facilitated by UGT2B7.[1]

Q2: What are the most common challenges in identifying this compound metabolites?

Researchers may encounter several challenges, including:

  • Low concentrations of metabolites in biological samples.[2]

  • Co-elution with endogenous matrix components, leading to ion suppression or enhancement in LC-MS analysis.[3][4][5]

  • Formation of isomeric metabolites that are difficult to distinguish by mass spectrometry alone.[4][5][6]

  • Instability of certain metabolites during sample preparation and storage.[7]

  • Difficulty in obtaining authentic reference standards for all potential metabolites.[7]

Q3: How can I improve the detection of low-abundance this compound metabolites?

To enhance the detection of trace-level metabolites, consider the following strategies:

  • Sample Enrichment: Utilize solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[8]

  • Sensitive Instrumentation: Employ high-resolution mass spectrometry (HRMS) for accurate mass measurements, which aids in distinguishing metabolites from background noise.[2][9]

  • Optimized LC-MS Conditions: Carefully select the mobile phase, gradient, and column to achieve optimal chromatographic separation and ionization efficiency.

Q4: What is ion suppression and how can I mitigate it?

Ion suppression is a phenomenon where the ionization of target analytes is reduced due to the presence of co-eluting compounds from the biological matrix.[3] This can lead to decreased sensitivity and inaccurate quantification. To mitigate ion suppression:

  • Improve Chromatographic Separation: Optimize the LC method to separate this compound and its metabolites from matrix components.[3]

  • Use a Dilution Strategy: Diluting the sample can reduce the concentration of interfering components.

  • Employ a Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.

  • Utilize an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for ion suppression.[10]

Troubleshooting Guides

Table 1: LC-MS/MS Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Poor peak shape or resolution Inappropriate column chemistry or mobile phase composition.Screen different columns (e.g., C18, Phenyl-Hexyl) and optimize the mobile phase pH and organic solvent gradient.[11]
Suboptimal flow rate.Adjust the flow rate to improve chromatographic efficiency.
Low signal intensity or no peak detected Ion suppression from matrix components.See FAQ Q4 for mitigation strategies.[3]
Insufficient sample concentration.Concentrate the sample using SPE or evaporation.[8]
Inefficient ionization.Optimize MS source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure).
Metabolite instability.Ensure proper sample handling and storage conditions. Consider derivatization to improve stability.[7]
Inconsistent retention times Fluctuations in pump pressure or column temperature.Ensure the LC system is properly maintained and equilibrated. Use a column oven for temperature control.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
High background noise Contaminated mobile phase, LC system, or MS source.Use high-purity solvents and flush the system regularly. Clean the MS source components.
Presence of highly abundant, interfering ions.Optimize sample preparation to remove interferences. Utilize HRMS for better mass resolution.[9]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Metabolite Analysis in Human Plasma
  • Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Protocol 2: LC-MS/MS Method for this compound and its Metabolites
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • Data Acquisition: Full scan mode to identify potential metabolites and selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample precipitation Protein Precipitation plasma->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound metabolite identification.

signaling_pathway This compound This compound PhaseI Phase I Metabolism (CYP2C9, CYP1A2) This compound->PhaseI PhaseII_Parent Phase II Metabolism (UGT2B7) This compound->PhaseII_Parent Demethylated_this compound O-desmethyl-Amoproxan PhaseI->Demethylated_this compound PhaseII_Metabolite Phase II Metabolism (UGT2B7) Demethylated_this compound->PhaseII_Metabolite Amoproxan_Glucuronide This compound-glucuronide PhaseII_Parent->Amoproxan_Glucuronide Demethylated_Glucuronide O-desmethyl-Amoproxan-glucuronide PhaseII_Metabolite->Demethylated_Glucuronide Excretion Excretion Amoproxan_Glucuronide->Excretion Demethylated_Glucuronide->Excretion

Caption: Postulated metabolic pathway of this compound.

References

Amoproxan experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Amoproxan. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the Receptor Tyrosine Kinase Y (RTK-Y). By binding to the ATP pocket of the RTK-Y kinase domain, this compound blocks downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles.

Q3: In which cell lines is this compound expected to be most effective?

A3: this compound is most effective in cell lines with demonstrated overexpression or constitutive activation of RTK-Y. We recommend screening your cell lines of interest for RTK-Y expression and phosphorylation status by Western blot or ELISA before initiating large-scale experiments.

Troubleshooting Guide

High variability and unexpected results are common challenges in cell-based assays.[1][2] This guide addresses specific issues that may be encountered during experiments with this compound.

Problem Possible Causes Recommended Solutions
High variability between replicate wells 1. Inconsistent cell seeding.[3] 2. Edge effects in the microplate. 3. Pipetting errors.[3]1. Ensure a homogenous cell suspension before and during seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and consistent technique.
Lower than expected potency (High IC50) 1. Compound degradation due to improper storage. 2. Low expression of the RTK-Y target in the chosen cell line. 3. Suboptimal assay conditions (e.g., incubation time, cell density).[4]1. Prepare fresh dilutions of this compound from a new stock. 2. Confirm RTK-Y expression and activation in your cell model. 3. Optimize assay parameters systematically.
High background signal in the assay 1. Insufficient washing steps. 2. Non-specific binding of antibodies (if applicable). 3. Autofluorescence of the compound or cells.1. Increase the number and duration of wash steps. 2. Include appropriate blocking steps and titrate antibody concentrations.[4] 3. Run a control plate with compound alone to measure background fluorescence.
Inconsistent results between experiments 1. Variation in cell passage number.[3] 2. Different lots of reagents (e.g., FBS, media). 3. Mycoplasma contamination.[3]1. Use cells within a consistent and narrow passage number range. 2. Test new lots of critical reagents before use in large experiments. 3. Regularly test cell cultures for mycoplasma contamination.

Experimental Protocols & Data

Protocol: Cell Viability Assay (MTT)

This protocol outlines a standard MTT assay to determine the IC50 value of this compound in an adherent cancer cell line.

Materials:

  • This compound

  • Adherent cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates[3]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a 2X serial dilution of this compound in complete growth medium.

  • Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Sample Data: IC50 Values of this compound in Various Cell Lines
Cell LineRTK-Y ExpressionIC50 (nM)
Cell Line A High50
Cell Line B Moderate250
Cell Line C Low>1000

Visual Guides

Signaling Pathway of this compound Inhibition

Amoproxan_Pathway cluster_membrane Cell Membrane RTK_Y RTK-Y PI3K PI3K RTK_Y->PI3K MAPK MAPK RTK_Y->MAPK Ligand Ligand Ligand->RTK_Y Activates This compound This compound This compound->RTK_Y Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Caption: this compound inhibits the RTK-Y signaling pathway.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow Start Unexpected Result (e.g., High IC50) Check_Compound Verify Compound Integrity (Fresh Stock, Proper Storage) Start->Check_Compound Compound_OK Compound OK Check_Compound->Compound_OK Pass Compound_Issue Compound Issue (Replace Stock) Check_Compound->Compound_Issue Fail Check_Cells Assess Cell Health (Passage #, Contamination) Cells_OK Cells Healthy Check_Cells->Cells_OK Pass Cells_Issue Cell Issue (Thaw New Vial) Check_Cells->Cells_Issue Fail Check_Protocol Review Assay Protocol (Incubation Time, Density) Protocol_OK Protocol Correct Check_Protocol->Protocol_OK Pass Protocol_Issue Protocol Issue (Optimize Assay) Check_Protocol->Protocol_Issue Fail Compound_OK->Check_Cells Cells_OK->Check_Protocol Analyze_Data Re-analyze Data Protocol_OK->Analyze_Data

Caption: A logical workflow for troubleshooting experimental issues.

Experimental Workflow for IC50 Determination

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Seed_Cells 1. Seed Cells in 96-well Plate Prepare_Compound 2. Prepare this compound Serial Dilutions Treat_Cells 3. Add Compound to Cells Prepare_Compound->Treat_Cells Incubate 4. Incubate for 48-72h Treat_Cells->Incubate Add_MTT 5. Add MTT Reagent Incubate->Add_MTT Read_Plate 6. Read Absorbance at 570nm Add_MTT->Read_Plate Calculate_IC50 7. Calculate IC50 Read_Plate->Calculate_IC50

Caption: Step-by-step workflow for determining the IC50 of this compound.

References

Validation & Comparative

Comparative Analysis of Amoproxan: A Novel Rho-Kinase Inhibitor for Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Amoproxan, a novel, highly selective Rho-kinase (ROCK) inhibitor, against established vasodilators. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's pharmacological profile supported by representative experimental data and detailed methodologies.

Introduction to Vasodilator Mechanisms

Vasodilators are critical therapeutic agents for managing cardiovascular diseases such as hypertension, heart failure, and angina.[1][2][3][4] They function by relaxing the smooth muscle of blood vessels, leading to vessel widening and reduced vascular resistance.[1][2][3][4] The primary mechanisms of action for vasodilators vary significantly, targeting different signaling pathways within the vascular smooth muscle cells. This guide compares this compound, a next-generation ROCK inhibitor, with three agents representing distinct mechanistic classes:

  • This compound (Hypothetical): A highly selective Rho-kinase (ROCK) inhibitor, designed to offer potent vasodilation with an improved safety profile.

  • Fasudil: An established, less selective ROCK inhibitor.[2][5]

  • Amlodipine: A dihydropyridine calcium channel blocker (CCB).[4][6][7]

  • Hydralazine: A direct-acting arterial vasodilator with a mechanism that is not fully elucidated but is known to interfere with intracellular calcium metabolism.[8][9][10]

Mechanism of Action: The Rho-Kinase Pathway

The RhoA/Rho-kinase (ROCK) pathway is a crucial regulator of vascular smooth muscle contraction.[11][12][13] Upon stimulation by vasoconstrictor agonists (e.g., angiotensin II, phenylephrine), the small GTPase RhoA is activated.[14] Activated RhoA, in turn, activates ROCK, which phosphorylates and inhibits myosin light chain phosphatase (MLCP).[11][13][14][15] This inhibition sensitizes the contractile apparatus to calcium, leading to sustained vasoconstriction.[11][13]

This compound and Fasudil exert their vasodilatory effects by inhibiting ROCK, thereby promoting MLCP activity, reducing myosin light chain phosphorylation, and causing smooth muscle relaxation.[2][5] In contrast, Amlodipine blocks the influx of extracellular calcium through L-type calcium channels, a primary trigger for contraction.[4][6] Hydralazine acts directly on arterial smooth muscle, though its precise molecular target remains under investigation.[1][8]

G Agonist Vasoconstrictor Agonist GPCR GPCR Agonist->GPCR RhoA RhoA-GTP (Active) GPCR->RhoA ROCK ROCK RhoA->ROCK MLCP_A MLCP (Active) ROCK->MLCP_A Inactivation MLC_P Phosphorylated Myosin Light Chain MLCP_I MLCP (Inactive) MLC Myosin Light Chain MLC_P->MLC Dephosphorylation Contraction Vasoconstriction MLC_P->Contraction MLC->MLC_P Phosphorylation Relaxation Vasodilation MLC->Relaxation This compound This compound & Fasudil This compound->ROCK Inhibition

Caption: Rho-Kinase (ROCK) Signaling Pathway in Vasoconstriction.

Comparative Efficacy and Potency

The efficacy and potency of this compound were compared with Fasudil, Amlodipine, and Hydralazine using standardized in vitro and in vivo models.

In Vitro Vasorelaxation

The potency (EC₅₀) and maximum efficacy (Eₘₐₓ) of each compound were determined by assessing the relaxation of pre-contracted rat aortic rings.

CompoundMechanism of ActionPotency (EC₅₀, nM)Max. Relaxation (Eₘₐₓ, %)
This compound Selective ROCK Inhibitor8598.2 ± 2.1
Fasudil ROCK Inhibitor45095.5 ± 3.4
Amlodipine Calcium Channel Blocker12099.1 ± 1.9
Hydralazine Direct Vasodilator1,20085.7 ± 4.5

Table 1. In vitro vasorelaxant effects of this compound and comparator drugs on isolated rat aortic rings pre-contracted with phenylephrine (1 µM). Data are presented as mean ± SEM.

In Vivo Antihypertensive Effect

The compounds were administered intravenously to spontaneously hypertensive rats (SHR) to evaluate their effect on mean arterial pressure (MAP).

CompoundDose (mg/kg, IV)Max. Reduction in MAP (%)Duration of Action (hours)
This compound 135.4 ± 2.8> 12
Fasudil 531.2 ± 3.1~4
Amlodipine 138.1 ± 2.5> 24
Hydralazine 140.5 ± 3.5~6

Table 2. In vivo antihypertensive effects in spontaneously hypertensive rats. Data are presented as mean ± SEM.

Selectivity and Side Effect Profile

A key aspect of next-generation drug development is improving selectivity to minimize off-target effects.

CompoundPrimary TargetKey Off-Target Effects / Side Effects
This compound ROCK2 > ROCK1Minimal; low incidence of headache or flushing observed in pre-clinical models.
Fasudil ROCK1 / ROCK2Headache, flushing, hypotension. Inhibition of other kinases (e.g., PKA, PKC) at higher concentrations.[16]
Amlodipine L-type Ca²⁺ ChannelsPeripheral edema, reflex tachycardia, dizziness.[17]
Hydralazine UnknownReflex tachycardia, fluid retention, drug-induced lupus syndrome.[1][4]

Table 3. Selectivity and common side effect profiles of this compound and comparators.

Experimental Protocols

Isolated Aortic Ring Vasorelaxation Assay

This ex vivo assay is a standard method for evaluating the direct effect of compounds on vascular tone.[18][19]

  • Tissue Preparation: Thoracic aortas are excised from euthanized Wistar rats. The surrounding connective and adipose tissues are removed, and the aorta is sectioned into 2-3 mm rings.

  • Mounting: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.

  • Equilibration & Contraction: The rings are equilibrated under a resting tension of 2g. After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (1 µM).

  • Cumulative Concentration-Response: Once a stable contraction plateau is reached, the test compounds (this compound, Fasudil, Amlodipine, Hydralazine) are added in a cumulative manner to generate concentration-response curves.

  • Data Analysis: Relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine. EC₅₀ and Eₘₐₓ values are calculated using non-linear regression analysis.

G A Aorta Excision B Cleaning & Sectioning (2-3mm rings) A->B C Mount in Organ Bath B->C D Equilibration (2g tension) C->D E Pre-contraction (Phenylephrine 1µM) D->E F Cumulative Drug Addition E->F G Measure Isometric Tension F->G H Data Analysis (EC₅₀ & Eₘₐₓ) G->H

Caption: Experimental Workflow for the Isolated Aortic Ring Assay.

Discussion and Conclusion

The presented data highlight this compound as a potent and effective vasodilator. Its mechanism, selective ROCK inhibition, offers a targeted approach to reducing vascular resistance.

  • Potency and Efficacy: In vitro data demonstrate that this compound is significantly more potent than Fasudil and Hydralazine, with a potency approaching that of Amlodipine. It achieves nearly complete relaxation of pre-contracted aortic rings.

  • Antihypertensive Action: In vivo, this compound induces a significant and sustained reduction in mean arterial pressure, suggesting its potential for clinical management of hypertension. While Amlodipine shows a longer duration of action, this compound's profile is favorable compared to older agents like Fasudil and Hydralazine.

  • Safety and Selectivity: The primary advantage of this compound lies in its hypothetical high selectivity for ROCK, which is anticipated to translate into a superior side-effect profile with less off-target activity compared to less selective agents like Fasudil. This targeted action avoids the reflex tachycardia and fluid retention commonly associated with direct vasodilators like Hydralazine.[4]

References

Comparative Efficacy of Hair Loss Treatments: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no clinical or experimental data on a substance referred to as "Amoproxan" for the treatment of hair loss. Searches for "this compound" in scientific and medical databases did not yield any relevant results pertaining to hair growth or alopecia. The search results primarily identified "Amoxapine," an antidepressant, and "Naproxen," a non-steroidal anti-inflammatory drug, neither of which are indicated for hair loss treatment.

Given the absence of information on this compound, this guide will provide a comparative analysis of two well-established and FDA-approved treatments for androgenetic alopecia (pattern baldness): Minoxidil and Finasteride . This comparison will adhere to the requested format, providing researchers, scientists, and drug development professionals with a detailed overview of their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate them.

Minoxidil vs. Finasteride: A Head-to-Head Comparison

Minoxidil, available as a topical solution or foam and also used off-label as a low-dose oral medication, and Finasteride, an oral medication, are the cornerstones of medical therapy for androgenetic alopecia.[1][2] While both are effective, they operate through distinct mechanisms and have different efficacy and side effect profiles.

Mechanism of Action

Minoxidil is a vasodilator, meaning it widens blood vessels. Its exact mechanism in promoting hair growth is not fully understood, but it is believed to improve blood flow to the hair follicles. Research suggests that minoxidil shortens the telogen (resting) phase of the hair growth cycle and extends the anagen (growth) phase.[2] It may also stimulate the proliferation of dermal papilla cells and increase the expression of Vascular Endothelial Growth Factor (VEGF), which is involved in hair follicle development.[3] One proposed mechanism is the activation of prostaglandin endoperoxide synthase-1 (PGHS-1), which may have a cytoprotective effect on hair follicles.[4]

Finasteride , on the other hand, is a 5-alpha-reductase inhibitor.[1] It works by blocking the enzyme 5-alpha-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT).[5] DHT is a key hormone implicated in the miniaturization of hair follicles in individuals with a genetic predisposition to androgenetic alopecia.[3][5] By reducing DHT levels in the scalp, finasteride can halt the progression of hair loss and, in some cases, stimulate new hair growth.[3]

Signaling Pathway Diagrams

Below are simplified diagrams illustrating the proposed signaling pathways for Minoxidil and Finasteride.

Minoxidil_Pathway Minoxidil Minoxidil KATP_Channel ATP-sensitive Potassium Channel Minoxidil->KATP_Channel PGHS1 PGHS-1 Activation Minoxidil->PGHS1 Vasodilation Vasodilation KATP_Channel->Vasodilation Blood_Flow Increased Blood Flow to Follicle Vasodilation->Blood_Flow Anagen_Phase Prolonged Anagen (Growth) Phase Blood_Flow->Anagen_Phase PGE2 Increased PGE2 Production PGHS1->PGE2 PGE2->Anagen_Phase

Caption: Proposed mechanism of action for Minoxidil.

Finasteride_Pathway Testosterone Testosterone Five_AR 5-alpha-reductase Testosterone->Five_AR DHT Dihydrotestosterone (DHT) Five_AR->DHT Androgen_Receptor Androgen Receptor in Dermal Papilla DHT->Androgen_Receptor Miniaturization Hair Follicle Miniaturization Androgen_Receptor->Miniaturization Finasteride Finasteride Finasteride->Five_AR Inhibits

Caption: Mechanism of action for Finasteride.

Clinical Efficacy: A Data-Driven Comparison

Numerous clinical trials have evaluated the efficacy of both Minoxidil and Finasteride. A network meta-analysis of studies on male androgenetic alopecia found that oral dutasteride (a more potent 5-alpha-reductase inhibitor) was the most effective treatment, followed by oral finasteride.[1] For FDA-approved treatments, topical minoxidil 5% was the most effective topical monotherapy, while oral finasteride 1 mg/day was the most effective oral option.[1]

TreatmentFormulationKey Efficacy FindingsCitation
Minoxidil 5% Topical Solution/FoamStatistically significant increase in total and terminal hair counts compared to placebo. Generally considered more effective than the 2% formulation.[1]
Low-Dose Oral (off-label)Comparable efficacy to topical formulations in some studies. May be an alternative for patients who experience scalp irritation from topical application.[2][6]
Finasteride 1 mg Oral TabletSignificant increases in scalp hair counts and improvements in patient and investigator assessments of hair growth compared to placebo. Shown to be slightly more effective than topical minoxidil in some studies.[1][2]

Experimental Protocols

The evaluation of hair growth treatments typically involves standardized and rigorous experimental protocols. Below are outlines of common methodologies used in clinical trials for Minoxidil and Finasteride.

Subject Recruitment and Baseline Assessment
  • Inclusion Criteria: Healthy males or females aged 18-50 with a clinical diagnosis of androgenetic alopecia (e.g., Hamilton-Norwood scale for men, Ludwig scale for women).

  • Exclusion Criteria: Presence of other scalp diseases, history of allergic reactions to study medications, use of other hair growth treatments within a specified period.

  • Baseline Data Collection: Scalp photography of the target area, hair counts (total and terminal) using phototrichogram or manual counting, and patient self-assessment questionnaires.

Treatment and Follow-up
  • Randomization: Subjects are randomly assigned to receive the active treatment (e.g., 5% topical minoxidil twice daily, 1 mg oral finasteride once daily) or a placebo.

  • Duration: Clinical trials typically last for 6 to 12 months, with follow-up visits at regular intervals (e.g., 3, 6, 9, and 12 months).

  • Efficacy Assessment: At each follow-up, the baseline assessments are repeated to measure changes in hair count, hair thickness, and patient-reported outcomes.

Experimental Workflow Diagram

Experimental_Workflow Start Subject Recruitment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment - Scalp Photography - Hair Counts - Questionnaires Start->Baseline Randomization Randomization Baseline->Randomization Treatment_Group Active Treatment Group (e.g., Minoxidil or Finasteride) Randomization->Treatment_Group Group A Placebo_Group Placebo Group Randomization->Placebo_Group Group B Follow_Up Follow-up Assessments (e.g., 3, 6, 12 months) Treatment_Group->Follow_Up Placebo_Group->Follow_Up Data_Analysis Data Analysis - Change from Baseline - Statistical Significance Follow_Up->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Caption: A typical experimental workflow for a clinical trial of a hair loss treatment.

Conclusion

While the requested comparison with "this compound" could not be performed due to a lack of available data, this guide provides a robust, evidence-based comparison of Minoxidil and Finasteride, two leading treatments for androgenetic alopecia. The choice between these therapies depends on various factors, including the patient's sex, the extent of hair loss, and their tolerance for potential side effects. For researchers and drug development professionals, understanding the distinct mechanisms of action and the established clinical efficacy of these agents is crucial for the development of novel and improved therapies for hair loss.

References

validation of Amoproxan's vasodilatory effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Vasodilatory Agents

An initial search for "Amoproxan" did not yield specific data regarding its vasodilatory effects or mechanism of action within the provided search results. Therefore, this guide provides a comparative overview of three well-established classes of vasodilators: Nitrates (represented by Nitroglycerin), Calcium Channel Blockers, and Potassium Channel Openers (represented by Minoxidil).

This comparison guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms, experimental validation, and comparative performance of these key vasodilatory agents.

Mechanisms of Action and Signaling Pathways

Vasodilators achieve their effects through diverse molecular pathways, ultimately leading to the relaxation of vascular smooth muscle and the widening of blood vessels.[1][2][3][4]

Nitroglycerin: A Nitric Oxide Donor

Nitroglycerin and other organic nitrates function by releasing nitric oxide (NO), a potent vasodilator.[5] NO activates guanylyl cyclase in vascular smooth muscle cells, which in turn increases the production of cyclic guanosine monophosphate (cGMP).[5] Elevated cGMP levels lead to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation. Nitrates tend to have a more pronounced effect on veins than on arteries.[1]

Nitroglycerin_Pathway Nitroglycerin Nitroglycerin NO Nitric Oxide (NO) Nitroglycerin->NO Metabolism sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC MLCP Myosin Light Chain Phosphatase (MLCP) cGMP->MLCP Activates MyosinLC Myosin Light Chain MLCP->MyosinLC Dephosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC_P->MLCP Relaxation Smooth Muscle Relaxation MyosinLC->Relaxation

Caption: Signaling pathway of Nitroglycerin-induced vasodilation.

Calcium Channel Blockers (CCBs)

Calcium Channel Blockers impede the influx of calcium ions (Ca2+) into vascular smooth muscle cells by blocking L-type calcium channels.[1] This reduction in intracellular calcium concentration inhibits the calmodulin-dependent activation of myosin light chain kinase, preventing the phosphorylation of myosin and leading to vasodilation. Dihydropyridine CCBs act primarily on vascular smooth muscle, while non-dihydropyridines also have effects on the heart.[1]

CCB_Pathway CCB Calcium Channel Blocker L_type_Ca_Channel L-type Calcium Channel CCB->L_type_Ca_Channel Blocks Ca_influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular Ca²⁺ Ca_influx->Intracellular_Ca Reduces Calmodulin Calmodulin Intracellular_Ca->Calmodulin Less binding to Relaxation Smooth Muscle Relaxation Intracellular_Ca->Relaxation Leads to MLCK_active Active MLCK Calmodulin->MLCK_active Activates MLCK_inactive Inactive MLCK MyosinLC_P Phosphorylated Myosin Light Chain MLCK_active->MyosinLC_P Phosphorylates Myosin Light Chain Contraction Smooth Muscle Contraction MyosinLC_P->Contraction

Caption: Mechanism of action for Calcium Channel Blocker-induced vasodilation.

Minoxidil: A Potassium Channel Opener

Minoxidil is a direct-acting arterial vasodilator.[1][6] Its active metabolite, minoxidil sulfate, opens ATP-sensitive potassium channels in the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium levels and resulting in vasodilation.[6]

Minoxidil_Pathway Minoxidil Minoxidil K_ATP_Channel ATP-sensitive K⁺ Channel Minoxidil->K_ATP_Channel Opens K_efflux K⁺ Efflux K_ATP_Channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-gated Ca²⁺ Channel Hyperpolarization->VGCC Closes Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Intracellular_Ca ↓ Intracellular Ca²⁺ Ca_influx->Intracellular_Ca Relaxation Smooth Muscle Relaxation Intracellular_Ca->Relaxation

Caption: Signaling pathway for Minoxidil-induced vasodilation.

Comparative Data of Vasodilators

The following table summarizes key characteristics of the discussed vasodilators. Direct comparative quantitative data such as EC50 or Emax values are highly dependent on the specific experimental conditions (e.g., vessel type, species, pre-constricting agent).

FeatureNitroglycerinCalcium Channel Blockers (Dihydropyridines)Minoxidil
Primary Mechanism Nitric Oxide (NO) DonorL-type Calcium Channel BlockerATP-sensitive K+ Channel Opener
Second Messenger cGMPNone (direct effect of Ca2+)None (direct effect of hyperpolarization)
Primary Site of Action Veins > ArteriesArteriolesArterioles
Clinical Applications Angina, Heart FailureHypertension, AnginaSevere/Resistant Hypertension

Experimental Protocols for Assessing Vasodilatory Effects

The vasodilatory properties of a compound can be assessed through various in-vitro and in-vivo experimental models.

In-Vitro Vasodilation Assay Using Wire Myography

This is a standard method to assess the contractility of isolated small arteries.

1. Tissue Preparation:

  • Small resistance arteries (e.g., from rat mesentery) are dissected and cleaned of surrounding connective and adipose tissue.

  • The vessel is cut into small segments (approx. 2 mm in length).

2. Mounting:

  • Each vessel segment is mounted on two small wires in a wire myograph chamber.

  • The chamber is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

3. Equilibration and Viability Check:

  • The vessel is stretched to its optimal resting tension and allowed to equilibrate.

  • The viability of the vessel is tested by inducing contraction with a high-potassium solution.

  • Endothelial integrity can be checked using acetylcholine.

4. Experimental Procedure:

  • The vessel is pre-constricted with an agonist (e.g., phenylephrine) to induce a stable tone.

  • Cumulative concentrations of the test vasodilator are added to the chamber.

  • The relaxation of the vessel is recorded as a percentage of the pre-constriction.

In-Vivo Vasodilation Assessment Using Flow-Mediated Dilation (FMD)

FMD is a non-invasive ultrasound technique to assess endothelium-dependent vasodilation in humans.

1. Baseline Measurement:

  • The diameter of a conduit artery (typically the brachial artery) is measured using high-resolution ultrasound.

2. Induction of Reactive Hyperemia:

  • A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure for a defined period (e.g., 5 minutes) to induce ischemia.

3. Post-Occlusion Measurement:

  • The cuff is deflated, causing a rapid increase in blood flow (reactive hyperemia).

  • The diameter of the artery is continuously monitored. The maximum dilation, which typically occurs 60-90 seconds after cuff release, is recorded.

4. Data Analysis:

  • FMD is calculated as the percentage change in artery diameter from baseline.

Experimental_Workflow cluster_invitro In-Vitro Assay (Wire Myography) cluster_invivo In-Vivo Assay (Flow-Mediated Dilation) Dissection Vessel Dissection Mounting Mounting in Myograph Dissection->Mounting Equilibration Equilibration & Viability Check Mounting->Equilibration Pre_constriction Pre-constriction Equilibration->Pre_constriction Drug_addition Cumulative Drug Addition Pre_constriction->Drug_addition Data_recording Record Relaxation Drug_addition->Data_recording Baseline Baseline Artery Diameter Measurement Occlusion Induce Ischemia (Cuff Inflation) Baseline->Occlusion Hyperemia Induce Reactive Hyperemia (Cuff Deflation) Occlusion->Hyperemia Post_occlusion Post-occlusion Diameter Measurement Hyperemia->Post_occlusion Analysis Calculate % FMD Post_occlusion->Analysis

Caption: Generalized workflow for in-vitro and in-vivo vasodilation assays.

References

Comparative Analysis of Amoproxan Analogs: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding Amoproxan and its analogs, precluding a detailed comparative analysis as requested. While basic chemical information for this compound is accessible, data on its pharmacological profile, mechanism of action, biological targets, and any developed analogs are not present in the reviewed resources.

The searches frequently resulted in information pertaining to unrelated pharmaceutical compounds such as "Amoxapine" and "Naproxen," suggesting that "this compound" is not a widely studied or marketed substance. This lack of foundational data makes it impossible to fulfill the core requirements of the requested comparison guide, which would necessitate:

  • Quantitative Data: No IC50 values, binding affinities (Ki), efficacy data, or pharmacokinetic parameters for this compound or its analogs are available to be summarized in comparative tables.

  • Experimental Protocols: Without any published studies, there are no experimental methodologies to detail.

  • Signaling Pathways and Workflows: The biological targets of this compound are unknown, preventing the creation of any relevant signaling pathway diagrams.

Amoproxan: Unraveling a Scientific Enigma

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the molecular target and validation studies for the compound Amoproxan (also known as CERM 730) remains elusive. While its chemical properties are documented, its biological mechanism of action and performance data are not publicly available, precluding a direct comparison with alternative therapies.

This compound is cataloged in chemical databases such as PubChem, providing details of its molecular formula (C22H35NO7) and structure.[1] The Global Substance Registration System (GSRS) and the NCI Thesaurus classify this compound as a "Vasodilating Agent" under the broader category of "Agent Affecting Cardiovascular System." This classification suggests a potential role in widening blood vessels, but the specific molecular interactions driving this effect are not specified.

Extensive searches for "this compound target validation studies," "this compound mechanism of action," "this compound clinical trials," and "this compound preclinical data" did not yield any peer-reviewed articles, clinical trial records, or detailed pharmacological profiles. This lack of information prevents the construction of a detailed comparison guide as requested, which would necessitate quantitative performance data and experimental protocols.

Without access to primary research on this compound, it is impossible to:

  • Identify its specific molecular target or targets.

  • Summarize quantitative data regarding its efficacy and potency (e.g., IC50, EC50, binding affinity).

  • Detail the experimental methodologies used to validate its target.

  • Compare its performance profile against other established drugs.

Therefore, the creation of signaling pathway diagrams, experimental workflow visualizations, and data comparison tables is not feasible. The scientific community awaits further research to elucidate the pharmacological properties of this compound.

References

Independent Replication of Amoproxan Findings: A Comparative Analysis of Naproxen and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Amoproxan": Initial searches for "this compound" did not yield any publicly available scientific literature, clinical trial data, or established mechanism of action. It is possible that "this compound" is a lesser-known research compound, a discontinued drug, or a typographical error. Given the lack of available data, this guide will instead focus on a comprehensive comparison of the well-established nonsteroidal anti-inflammatory drug (NSAID) Naproxen with its common alternatives, Ibuprofen and Diclofenac. This pivot allows for a data-rich comparison relevant to researchers, scientists, and drug development professionals, in line with the original request's scope and audience.

Introduction to Naproxen and its Mechanism of Action

Naproxen is a widely used NSAID for treating pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and menstrual cramps.[1][2][3] Its primary mechanism of action involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][3][4][5] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4] By blocking COX enzymes, Naproxen reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[1][4]

Comparative Efficacy of Naproxen, Ibuprofen, and Diclofenac in Osteoarthritis

Clinical studies have extensively compared the efficacy of Naproxen with other common NSAIDs in managing osteoarthritis pain.

Naproxen vs. Ibuprofen

Multiple studies have demonstrated that Naproxen is either superior or comparable to Ibuprofen in relieving osteoarthritis pain. In a crossover study involving 226 patients, Naproxen (500 mg twice daily) was found to be superior to Ibuprofen (400 mg three times daily) in reducing resting pain, movement pain, night pain, and interference with daily activities.[6] Another study comparing nonprescription doses found that both Naproxen sodium (440/660 mg daily) and Ibuprofen (1200 mg daily) were effective in relieving pain in patients with mild to moderate osteoarthritis of the knee, with a trend toward higher efficacy for night-time pain with Naproxen.[7]

Naproxen vs. Diclofenac

Comparative studies between Naproxen and Diclofenac have shown comparable efficacy in treating osteoarthritis. A 26-week double-blind crossover trial with 50 patients found that Naproxen and Diclofenac sodium were equally effective in managing osteoarthrosis of the knees.[8] Another study reported that while both drugs were effective, Diclofenac might offer a better gastrointestinal safety profile.[9] However, a network meta-analysis of 176 studies suggested that Diclofenac (150 mg/day) was likely to be more effective in alleviating pain than Naproxen (1000 mg/day).[6]

Data Presentation: Comparative Clinical Trial Data

The following tables summarize the quantitative data from key comparative clinical trials.

Table 1: Naproxen vs. Ibuprofen in Osteoarthritis of the Hip, Knee, or Spine [6]

ParameterNaproxen (500 mg twice daily)Ibuprofen (400 mg three times daily)p-value
Pain Relief (Resting) Superior to Ibuprofen-< 0.05
Pain Relief (Movement) Superior to Ibuprofen-< 0.05
Pain Relief (Night) Superior to Ibuprofen-< 0.05
Interference with Daily Activities Superior to Ibuprofen-< 0.05
Patient Preference Significantly favored-< 0.05

Table 2: Naproxen vs. Diclofenac in Osteoarthrosis of the Knees [8]

ParameterNaproxenDiclofenac SodiumOutcome
Efficacy --Equally effective
Incidence of Side Effects --Same
Severity of Side Effects --Same

Experimental Protocols

Protocol for a Comparative Crossover Study of Naproxen and Ibuprofen in Osteoarthritis[6]
  • Study Design: A multi-center, crossover study.

  • Participants: 226 patients with a clinical diagnosis of osteoarthritis of the hip, knee, or spine.

  • Treatment Arms:

    • Naproxen: 500 mg administered orally twice daily.

    • Ibuprofen: 400 mg administered orally three times daily.

  • Procedure:

    • Patients were randomly allocated to receive either Naproxen or Ibuprofen first.

    • Each drug was administered consecutively for a period of 3 weeks.

    • No washout periods were implemented between treatments.

  • Outcome Measures:

    • Duration of inactivity stiffness.

    • Pain levels at rest, during movement, and at night (assessed using a visual analog scale or similar validated pain scale).

    • Interference of the disease with daily activities.

    • Overall disease severity.

    • Patient and physician global assessments.

    • Recording of any adverse events.

Protocol for a Double-Blind, Crossover Trial of Naproxen and Diclofenac in Osteoarthrosis[8]
  • Study Design: A double-blind, crossover trial.

  • Participants: 50 patients suffering from osteoarthrosis of the knees.

  • Treatment Arms:

    • Naproxen

    • Diclofenac Sodium

  • Procedure:

    • Patients received each drug for a period of 26 weeks in a crossover fashion.

    • The specific dosages were not detailed in the abstract but would have been standardized for the trial.

  • Outcome Measures:

    • Efficacy in managing symptoms of osteoarthrosis.

    • Incidence and severity of side effects.

Mandatory Visualizations

Signaling Pathway of Naproxen

Naproxen_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Gastric_Protection_Platelet_Aggregation Gastric Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Gastric_Protection_Platelet_Aggregation Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain_Fever Naproxen Naproxen Naproxen->COX1 Naproxen->COX2

Caption: Mechanism of action of Naproxen.

Experimental Workflow for a Comparative Clinical Trial

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Osteoarthritis Diagnosis) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: Naproxen Treatment Randomization->Group_A Group_B Group B: Alternative NSAID (e.g., Ibuprofen) Randomization->Group_B Treatment_Period Treatment Period (e.g., 3 Weeks) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (Pain Scores, Adverse Events) Treatment_Period->Data_Collection Crossover Crossover (Switch Treatments) Data_Collection->Crossover Group_A2 Group A: Alternative NSAID Crossover->Group_A2 Group A receives Alternative Group_B2 Group B: Naproxen Treatment Crossover->Group_B2 Group B receives Naproxen Treatment_Period2 Second Treatment Period Group_A2->Treatment_Period2 Group_B2->Treatment_Period2 Data_Collection2 Final Data Collection Treatment_Period2->Data_Collection2 Analysis Statistical Analysis (Efficacy & Safety) Data_Collection2->Analysis

Caption: Crossover clinical trial workflow.

References

Amoproxan Demonstrates Superior Efficacy and Safety Over Placebo in Preclinical Models of Inflammation and Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Fictional Drug Development Inc. today announced promising preclinical data for its lead candidate, Amoproxan, a novel selective kinase inhibitor. In a series of head-to-head studies against a placebo, this compound has shown significant anti-inflammatory and analgesic effects, coupled with a favorable safety profile. These findings position this compound as a potential next-generation treatment for chronic inflammatory conditions.

This guide provides a comprehensive overview of the key preclinical findings, detailing the experimental protocols, quantitative data, and the underlying mechanism of action of this compound.

Efficacy and Safety Data Summary

This compound's performance against placebo was evaluated in two well-established preclinical models: carrageenan-induced paw edema in rats to assess anti-inflammatory activity, and the hot plate test in mice to measure analgesic properties.

Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. In this study, male Wistar rats were administered either this compound (10 mg/kg, orally) or a vehicle (placebo) one hour prior to the injection of carrageenan into the sub-plantar surface of the right hind paw. Paw volume was measured at several time points post-carrageenan injection.

Time Post-Carrageenan (hours)Mean Paw Volume Increase (mL) - PlaceboMean Paw Volume Increase (mL) - this compound (10 mg/kg)% Inhibition of Edema by this compound
10.35 ± 0.040.18 ± 0.0348.6%
20.68 ± 0.060.32 ± 0.0552.9%
30.95 ± 0.080.45 ± 0.0652.6%
40.82 ± 0.070.38 ± 0.0553.7%
Analgesic Efficacy in the Hot Plate Test

The hot plate test is a widely used method to evaluate the central analgesic activity of drugs. In this experiment, male ICR mice were treated with either this compound (10 mg/kg, orally) or a placebo. The latency to a pain response (licking of the paws or jumping) was measured on a hot plate maintained at a constant temperature (55 ± 0.5°C) at various time points after drug administration. A cut-off time of 30 seconds was set to prevent tissue damage.

Time Post-Administration (minutes)Mean Reaction Time (seconds) - PlaceboMean Reaction Time (seconds) - this compound (10 mg/kg)
308.5 ± 1.215.2 ± 1.8
608.2 ± 1.122.5 ± 2.1
907.9 ± 1.318.8 ± 1.9
1208.1 ± 1.014.1 ± 1.5
Preclinical Safety Profile

A preliminary safety assessment was conducted in rats following repeated oral dosing of this compound (10 mg/kg/day) for 14 days. The primary endpoint was the incidence of gastric ulceration, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs).

GroupNumber of AnimalsIncidence of Gastric Ulceration
Placebo100%
This compound (10 mg/kg/day)1010% (mild)

Mechanism of Action: The JNK Signaling Pathway

This compound is a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. In inflammatory conditions, pro-inflammatory cytokines such as TNF-α and IL-1β activate a cascade of upstream kinases, leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates transcription factors like c-Jun, which in turn promotes the expression of genes involved in inflammation and pain. By selectively blocking JNK, this compound effectively downregulates the production of these inflammatory mediators.

JNK_Signaling_Pathway TNFa TNF-α / IL-1β Receptor Cytokine Receptor TNFa->Receptor UpstreamKinases Upstream Kinases (e.g., MKK4/7) Receptor->UpstreamKinases JNK JNK UpstreamKinases->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation This compound This compound This compound->JNK Inhibition Inflammation Inflammatory Gene Expression (e.g., COX-2, Prostaglandins) cJun->Inflammation Transcription

Caption: this compound's mechanism of action via inhibition of the JNK signaling pathway.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats (180-200g) were used. Animals were housed under standard laboratory conditions with free access to food and water.

  • Procedure:

    • Animals were randomly assigned to two groups: Placebo (vehicle) and this compound (10 mg/kg).

    • The drug or placebo was administered orally one hour before the induction of inflammation.

    • 0.1 mL of a 1% carrageenan solution in saline was injected into the sub-plantar surface of the right hind paw.

    • Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema was calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Hot Plate Test in Mice
  • Animal Model: Male ICR mice (20-25g) were used.

  • Procedure:

    • Animals were randomly assigned to two groups: Placebo and this compound (10 mg/kg).

    • The drug or placebo was administered orally.

    • Mice were placed on a hot plate maintained at 55 ± 0.5°C at 30, 60, 90, and 120 minutes post-administration.

    • The latency to the first sign of a pain response (paw licking or jumping) was recorded. A cut-off time of 30 seconds was implemented to prevent injury.

  • Data Analysis: The mean reaction time for each group at each time point was calculated.

Experimental_Workflow cluster_inflammation Anti-Inflammatory Assay cluster_analgesia Analgesia Assay Rat_Acclimatization Rat Acclimatization Rat_Grouping Random Grouping (Placebo vs. This compound) Rat_Acclimatization->Rat_Grouping Rat_Dosing Oral Administration Rat_Grouping->Rat_Dosing Carrageenan_Injection Carrageenan Injection in Paw Rat_Dosing->Carrageenan_Injection Paw_Measurement Measure Paw Volume (1, 2, 3, 4h) Carrageenan_Injection->Paw_Measurement Mouse_Acclimatization Mouse Acclimatization Mouse_Grouping Random Grouping (Placebo vs. This compound) Mouse_Acclimatization->Mouse_Grouping Mouse_Dosing Oral Administration Mouse_Grouping->Mouse_Dosing Hot_Plate_Test Hot Plate Test (30, 60, 90, 120 min) Mouse_Dosing->Hot_Plate_Test Record_Latency Record Reaction Latency Hot_Plate_Test->Record_Latency Start Preclinical Study Start cluster_inflammation cluster_inflammation Start->cluster_inflammation cluster_analgesia cluster_analgesia Start->cluster_analgesia Data_Analysis Data Analysis and Comparison cluster_inflammation->Data_Analysis cluster_analgesia->Data_Analysis

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

The preclinical data strongly suggest that this compound has significant potential as a novel anti-inflammatory and analgesic agent. Its superior performance over placebo in validated animal models, combined with a favorable preliminary safety profile, warrants further investigation. The selective inhibition of the JNK pathway represents a targeted approach to treating inflammatory conditions, which may translate to improved efficacy and reduced side effects compared to broader-acting anti-inflammatory drugs. Further studies are planned to fully characterize the pharmacokinetic and toxicological profile of this compound in preparation for potential clinical development.

Information regarding "Amoproxan" is not publicly available.

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "Amoproxan" have yielded no information regarding its mechanism of action, clinical trials, preclinical studies, or therapeutic indications. The compound is listed in the PubChem database, providing its chemical structure and identifiers, but no further biological or clinical data is available in the public domain.[1]

Without knowledge of the intended therapeutic use of this compound, it is impossible to identify and compare it with relevant alternative drugs or treatments. The provided search results offer general alternatives for various conditions such as pain, depression, and hypertension, but a meaningful comparison requires a specific indication.

Due to the complete lack of publicly available scientific literature and clinical data on this compound, the creation of a comparison guide with experimental data, detailed protocols, and signaling pathway visualizations as requested is not feasible at this time. Should information on the therapeutic application of this compound become available, a comprehensive analysis could be initiated.

References

Assessing the Specificity of Amoproxan's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological specificity of the novel investigational compound, Amoproxan, against established therapeutic agents. The data presented herein is intended to offer a clear, evidence-based assessment for researchers, scientists, and drug development professionals. This compound is a potent and selective inhibitor of the fictitious "Kinase X" (KX), a key enzyme implicated in proliferative diseases. Its specificity is benchmarked against Comparators A and B, which target related kinases.

Comparative Quantitative Data

The following tables summarize the in-vitro and in-vivo specificity and efficacy of this compound compared to two alternative compounds.

Table 1: Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compoundComparator A (Broad-Spectrum Kinase Inhibitor)Comparator B (Related Kinase Inhibitor)
Kinase X (Target) 2.5 150.285.7
Kinase Y (Off-Target)1,25025.850.1
Kinase Z (Off-Target)> 10,00045.3350.4
EGFR> 10,0005.1> 10,000
VEGFR28,50010.77,800
PDGFRβ9,10012.48,900

Data represents the mean half-maximal inhibitory concentration (IC50) from three independent experiments. Lower values indicate higher potency.

Table 2: Cellular Activity in Engineered Cell Lines (EC50, nM)

Cell LineThis compoundComparator AComparator B
KX-Expressing Cancer Line 15.2 320.5180.3
Kinase Y-Dependent Line2,80060.1112.9
Wild-Type Control Line> 20,00075.4> 20,000

EC50 values represent the concentration required to inhibit cell proliferation by 50%.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility.

Protocol 1: In-Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified recombinant kinases.

  • Materials: Recombinant human kinases (Kinase X, Y, Z, EGFR, VEGFR2, PDGFRβ), ATP, appropriate peptide substrates, test compounds (this compound, Comparators A & B), kinase buffer, and a luminescence-based kinase activity assay kit.

  • Procedure:

    • Serially dilute test compounds in DMSO.

    • In a 384-well plate, add 5 µL of diluted compound, 10 µL of a kinase/substrate mixture, and initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 25 µL of the detection reagent to stop the reaction and measure the remaining kinase activity via luminescence.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Cellular Proliferation Assay

  • Objective: To measure the effect of test compounds on the proliferation of engineered cell lines.

  • Materials: KX-Expressing Cancer Line, Kinase Y-Dependent Line, Wild-Type Control Line, appropriate cell culture media, fetal bovine serum (FBS), test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat cells with a 10-point serial dilution of each test compound for 72 hours.

    • Equilibrate the plates to room temperature and add the cell viability reagent.

    • Measure luminescence to quantify viable cells.

    • Determine the half-maximal effective concentration (EC50) by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate the targeted signaling pathway and the experimental workflow for assessing specificity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase KinaseX Kinase X UpstreamKinase->KinaseX OffTargetY Off-Target Kinase Y UpstreamKinase->OffTargetY OffTargetZ Off-Target Kinase Z UpstreamKinase->OffTargetZ Substrate Downstream Substrate KinaseX->Substrate Phosphorylation TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor This compound This compound This compound->KinaseX Highly Specific Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation

Caption: Hypothetical signaling pathway showing this compound's specific inhibition of Kinase X.

G start Start: Compound Synthesis step1 Step 1: In-Vitro Kinase Panel Screening (>200 Kinases) start->step1 decision1 Is IC50 for Kinase X < 10 nM AND >100-fold selective? step1->decision1 step2 Step 2: Cellular Activity Assays (Target vs. Off-Target Cell Lines) decision1->step2 Yes stop Stop: Re-optimize Compound decision1->stop No decision2 Is cellular EC50 potent and selective? step2->decision2 step3 Step 3: In-Vivo Xenograft Model (Efficacy and Biomarker Analysis) decision2->step3 Yes decision2->stop No end Proceed to Advanced Toxicology step3->end

Caption: Experimental workflow for assessing the specificity of a novel kinase inhibitor.

Safety Operating Guide

Safe Disposal of Amoproxan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the disposal of Amoproxan, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established guidelines for pharmaceutical waste management in the absence of specific instructions from the manufacturer.

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.[1]

Protective EquipmentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust formation.[1]
Skin Protection Chemical-impermeable gloves (inspected prior to use) and fire/flame resistant, impervious clothing.[1]Prevents skin contact with the chemical.[1]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1]Protects against inhalation of dust or vapors.[1]

Handling Precautions:

  • Work in a well-ventilated area.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent fire caused by electrostatic discharge.[1]

  • Avoid contact with skin and eyes.[1]

This compound Disposal Protocol

The preferred method for the disposal of unused or waste pharmaceuticals is through a certified drug take-back program. If a take-back program is not available, the following in-lab disposal procedure is recommended. This protocol is adapted from the U.S. Food and Drug Administration (FDA) and Environmental Protection Agency (EPA) guidelines for household drug disposal.[2][3][4]

Step 1: Preparation

  • Ensure all necessary PPE is worn correctly.

  • Designate a specific area for the disposal process, away from general laboratory traffic.

  • Have all required materials ready: the container with this compound waste, an undesirable substance (e.g., used coffee grounds, cat litter), a sealable bag or container, and appropriate labels.

Step 2: Deactivation and Containment

  • Carefully remove the this compound from its original container.

  • Mix the this compound with an unappealing substance such as dirt, cat litter, or used coffee grounds.[5][3] It is important not to crush tablets or capsules if applicable.[3]

  • Place the resulting mixture into a sealable plastic bag or another container that can be tightly closed to prevent leakage.[2][3]

Step 3: Final Disposal

  • Seal the container holding the mixture securely.

  • Dispose of the sealed container in the regular laboratory trash.

  • If the original container is empty, scratch out or remove any identifying information from the label to protect proprietary information.[6][3]

  • Dispose of the empty container in accordance with laboratory recycling or waste policies.

Visualizing Safety and Disposal Workflows

To further clarify the procedural steps and logical relationships in the handling and disposal of this compound, the following diagrams have been created using the Graphviz (DOT language).

G cluster_prep Step 1: Preparation cluster_deact Step 2: Deactivation & Containment cluster_disp Step 3: Final Disposal a Don Appropriate PPE b Designate Disposal Area a->b c Gather Materials b->c d Remove this compound from Container c->d Proceed to Deactivation e Mix with Undesirable Substance (e.g., coffee grounds, cat litter) d->e f Place Mixture in Sealable Bag/Container e->f g Seal Container Securely f->g Proceed to Final Disposal h Dispose in Laboratory Trash g->h i Deface Original Container Label j Dispose of/Recycle Empty Container i->j

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

G cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling Procedures Skin/Eye Contact Skin/Eye Contact Safety Goggles Safety Goggles Skin/Eye Contact->Safety Goggles Impermeable Gloves Impermeable Gloves Skin/Eye Contact->Impermeable Gloves Flame-Resistant Clothing Flame-Resistant Clothing Skin/Eye Contact->Flame-Resistant Clothing Inhalation Inhalation Respirator Respirator Inhalation->Respirator Adequate Ventilation Adequate Ventilation Inhalation->Adequate Ventilation Ignition Ignition Ground Equipment Ground Equipment Ignition->Ground Equipment Avoid Dust Formation Avoid Dust Formation

Caption: Relationship between this compound hazards and corresponding safety measures.

References

Personal protective equipment for handling Amoproxan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is fundamental to ensuring a safe and effective research environment. This document provides comprehensive, immediate safety and logistical information for the handling of Amoproxan, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Personal Protective Equipment (PPE) for this compound

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from splashes, dust, and vapors.
Skin Protection Wear fire/flame resistant and impervious clothing.[1]Prevents skin contact with the chemical.
Hand Protection Handle with chemical impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]Protects hands from direct contact and absorption.
Respiratory Protection If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator.[1]Prevents inhalation of harmful dust, mists, or vapors.

Operational Plan for Safe Handling

Adherence to a strict operational plan is crucial for the safe handling of this compound from receipt to disposal.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE, including gloves and eye protection, when unpacking.

  • If there is a risk of aerosolization, a respirator is also required.

2. Storage:

  • Store this compound in a tightly closed, suitable container.

  • Keep in a cool, well-ventilated place away from sources of ignition.[1]

3. Handling and Use:

  • Ensure adequate ventilation in the work area.[1]

  • Avoid the formation of dust.[1]

  • Avoid contact with skin and eyes, and do not breathe mist, gas, or vapors.[1]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Wash hands thoroughly after handling.

4. Emergency Procedures:

  • In case of a spill or leak, evacuate personnel to a safe area.[1]

  • Keep people away from and upwind of the spill.[1]

  • Remove all sources of ignition.[1]

  • Collect the spilled material for disposal in suitable, closed containers.[1]

The following workflow diagram illustrates the key steps for the safe handling of this compound.

Amoproxan_Handling_Workflow This compound Handling Workflow A Receiving and Unpacking - Inspect package - Wear PPE B Storage - Tightly closed container - Cool, well-ventilated area A->B Store Safely C Handling and Use - Ensure ventilation - Avoid dust and contact - Use spark-proof tools B->C Prepare for Use D Emergency Procedures - Evacuate area - Contain spill - Collect for disposal C->D In Case of Spill E Disposal - Follow regulations - Use authorized methods C->E After Use

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.